5-MAPDB hydrochloride (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) is a synthetic entactogen belonging to the dihydrobenzofuran family[1]. While structurally analogous to classical amphetamines and MDMA, 5-MAPDB distinguishes itself through a highly divergent pharmacological profile. Rather than acting as a broad-spectrum monoamine releaser or a primary dopamine transporter (DAT) substrate, 5-MAPDB functions as a relatively selective serotonin releasing agent (SSRA)[1]. Understanding the molecular kinetics of 5-MAPDB provides critical insights into structure-activity relationships (SAR) for novel empathogens and the precise mapping of monoamine transporter (MAT) binding pockets[2].
Transporter Binding Kinetics and Selectivity
The defining pharmacological signature of 5-MAPDB is its profound selectivity for the human serotonin transporter (hSERT) over the dopamine (hDAT) and norepinephrine (hNET) transporters. In vitro competitive binding assays utilizing radioligands (such as [125I]RTI-55) demonstrate that benzofuran derivatives generally exhibit low hDAT selectivity[3].
Specifically, 5-MAPDB demonstrates a staggering 25-fold higher potency at hSERT compared to hDAT [3]. This extreme selectivity minimizes dopaminergic hyperstimulation—a primary driver of stimulant abuse liability—while maximizing serotonergic entactogenic effects.
Table 1: Quantitative Transporter Affinity and Functional Selectivity Profile
Target Transporter
Binding Affinity Profile
Selectivity Ratio (DAT/SERT)
Primary Pharmacological Action
hSERT
High Potency
~0.04 (25-fold SERT preference)
Substrate-induced Reversal / Massive Efflux
hNET
Moderate Potency
N/A
Reuptake Inhibition / Weak Efflux
hDAT
Low Potency
N/A
Negligible Reuptake Inhibition
Data synthesized from in vitro radioligand displacement and uptake inhibition assays[3].
Mechanism of Action: The Serotonin Efflux Pathway
As a substrate-type monoamine releasing agent (MRA), 5-MAPDB does not merely block the reuptake of serotonin; it actively reverses the direction of transporter flux[4]. The causality of this mechanism relies on a multi-step intracellular cascade:
Substrate Recognition and Translocation: 5-MAPDB binds to the orthosteric site of hSERT and is translocated into the presynaptic terminal, acting as a "Trojan horse."
Vesicular Depletion: Once in the cytosol, lipophilic MRAs interact with the vesicular monoamine transporter 2 (VMAT2)[4]. 5-MAPDB disrupts the vesicular pH gradient, causing stored vesicular 5-HT to leak into the cytosol.
Transporter Reversal: The massive accumulation of cytosolic 5-HT, coupled with the intracellular presence of 5-MAPDB, alters the electrochemical gradient. This forces hSERT into an outward-facing conformation, driving non-vesicular 5-HT efflux directly into the synaptic cleft[4].
Fig 1. 5-MAPDB-mediated hSERT reversal and non-vesicular serotonin efflux pathway.
Self-Validating Experimental Protocol: In Vitro [³H]5-HT Release Assay
To empirically quantify the releasing efficacy of 5-MAPDB, researchers must employ highly controlled heterologous expression systems.
Experimental Rationale: We utilize HEK293 cells stably transfected with hSERT. Why? HEK293 cells naturally lack endogenous monoamine transporters. This isolates hSERT as the sole variable, ensuring that any observed transport kinetics are strictly hSERT-mediated rather than artifacts of parallel biological pathways[3]. Furthermore, tritiated serotonin ([³H]5-HT) is used to allow for highly sensitive radiometric quantification without interference from endogenous molecules.
Step-by-Step Methodology
Cell Culture & Seeding: Plate hSERT-expressing HEK293 cells in 24-well plates and culture until 80% confluence.
Radioligand Pre-loading: Incubate cells with 20 nM[³H]5-HT for 30 minutes at 37°C to allow hSERT to transport the radioligand into the intracellular space.
Baseline Establishment: Wash the cells rapidly with Krebs-Ringer HEPES (KRH) buffer to remove extracellular [³H]5-HT. Collect the first buffer wash to establish the baseline spontaneous release rate.
Drug Incubation: Apply KRH buffer containing varying concentrations of 5-MAPDB (e.g., 1 nM to 10 μM) and incubate for 15 minutes.
Efflux Quantification: Collect the extracellular buffer. Lyse the cells to collect the remaining intracellular [³H]5-HT. Quantify both fractions using a liquid scintillation counter. Fractional release is calculated as the radioactivity in the buffer divided by the total radioactivity (buffer + lysate)[3].
The Self-Validating Control (Citalopram Blockade)
A critical flaw in standard release assays is the inability to distinguish between true transporter-mediated efflux and non-specific membrane leakage (e.g., drug-induced cytotoxicity). To make this protocol a self-validating system , a parallel cohort of cells must be pre-treated with 1 μM Citalopram (a highly selective hSERT inhibitor) prior to 5-MAPDB exposure.
Causality: If 5-MAPDB induces [³H]5-HT release via membrane disruption, efflux will still occur. If the release is strictly transporter-dependent, Citalopram will completely abolish the 5-MAPDB-induced efflux.
Fig 2. Self-validating in vitro [³H]5-HT release assay workflow using HEK293 cells.
Structure-Activity Relationship (SAR) Insights
The pharmacological selectivity of 5-MAPDB is deeply rooted in its molecular architecture. In silico modeling and quantitative structure-activity relationship (QSAR) studies reveal that the dihydrobenzofuran ring restricts the conformational flexibility of the molecule, optimizing its steric alignment within the hSERT binding pocket[2]. The oxygen atom in the dihydrobenzofuran ring acts as a crucial hydrogen bond acceptor, stabilizing the drug-transporter complex.
Furthermore, the N-methyl substitution on the amine (distinguishing 5-MAPDB from its primary amine analog, 5-APDB) enhances lipophilicity. This structural modification facilitates rapid central nervous system (CNS) penetration and robust transporter translocation, directly contributing to its high potency as a serotonin releaser[1].
References
"5-MAPDB" , Wikipedia, The Free Encyclopedia. URL:[Link]
"Monoamine releasing agent" , Wikipedia, The Free Encyclopedia. URL:[Link]
Eshleman, A. J., et al. "Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters" , Psychopharmacology (Berl), PubMed Central (PMC). URL:[Link]
Ortore, G., et al. "Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments" , ACS Chemical Neuroscience. URL:[Link]
Pharmacodynamics and Receptor Binding Profile of 5-MAPDB Hydrochloride: A Technical Guide
Executive Summary 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) hydrochloride is a synthetic entactogen belonging to the dihydrobenzofuran class. Originally synthesized to explore the structure-activity...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) hydrochloride is a synthetic entactogen belonging to the dihydrobenzofuran class. Originally synthesized to explore the structure-activity relationships of MDMA analogues, 5-MAPDB has become a critical reference compound in neuropharmacology for studying monoamine neurotransmitter dynamics and serotonergic receptor activation.
Unlike classical amphetamines, which heavily target the dopamine transporter (DAT), 5-MAPDB exhibits a highly skewed affinity toward the serotonin transporter (SERT) and acts as a substrate-type monoamine releasing agent (MRA) [1]. This whitepaper provides a comprehensive, causality-driven analysis of 5-MAPDB’s receptor binding profile, mechanistic pathways, and the self-validating experimental protocols required to characterize its pharmacology.
The primary mechanism of action for 5-MAPDB involves its interaction with presynaptic monoamine transporters. 5-MAPDB functions not merely as a reuptake inhibitor, but as an indirect monoamine agonist that reverses transporter flux, leading to non-vesicular neurotransmitter efflux.
Serotonin Transporter (SERT): 5-MAPDB demonstrates high affinity and robust substrate activity at SERT (IC₅₀ in the 1–3 μM range). It competitively binds to the orthosteric site, inducing a conformational change that reverses the transporter, flooding the synaptic cleft with serotonin (5-HT) [1, 2].
Norepinephrine Transporter (NET): The compound exhibits moderate affinity for NET, contributing to its sympathomimetic physiological effects (e.g., tachycardia, hyperthermia).
Dopamine Transporter (DAT): 5-MAPDB is virtually inactive at DAT (IC₅₀ > 30 μM). This lack of dopaminergic activity significantly differentiates it from classical stimulants like methamphetamine and reduces its classic psychomotor stimulant profile [1].
Serotonergic Receptor Activation (5-HT₂ Family)
Beyond transporter interactions, 5-MAPDB directly binds to postsynaptic serotonin receptors.
5-HT₂A and 5-HT₂C Receptors: 5-MAPDB acts as a low-potency partial agonist at the 5-HT₂A receptor (associated with mild psychedelic-like effects) and exhibits submicromolar binding affinity at the 5-HT₂C receptor [1].
5-HT₂B Receptor (Critical Toxicology Target): 5-MAPDB is a potent partial agonist at the 5-HT₂B receptor. Causality: Chronic activation of 5-HT₂B receptors on cardiac fibroblasts triggers a Gq-protein coupled intracellular signaling cascade (involving Src and ERK pathways). This promotes mitogenesis and extracellular matrix deposition, ultimately leading to drug-induced valvular heart disease (valvulopathy) [1].
Trace Amine-Associated Receptor 1 (TAAR1)
5-MAPDB interacts with intracellular TAAR1. Upon entering the presynaptic terminal via SERT, 5-MAPDB binds to TAAR1, triggering a cAMP/PKA and PKC-dependent phosphorylation cascade. This phosphorylation alters the kinetics of the monoamine transporters, promoting their internalization and further facilitating reverse transport (efflux) of monoamines into the synapse.
Quantitative Data Presentation
The following table synthesizes the in vitro pharmacological binding profile of 5-MAPDB based on established radioligand displacement and functional assays [1, 2].
Biological Target
Assay Type
Pharmacological Action
Affinity / Potency (IC₅₀ / EC₅₀)
Selectivity Profile
SERT
Uptake Inhibition
Substrate / Releaser
1.0 – 3.0 μM
High
NET
Uptake Inhibition
Substrate / Releaser
~ 5.0 – 10.0 μM
Moderate
DAT
Uptake Inhibition
Inactive
> 30.0 μM
Negligible
5-HT₂A
Radioligand Binding
Partial Agonist
0.8 – 3.4 μM
Moderate
5-HT₂B
Functional (Ca²⁺)
Partial Agonist
Submicromolar
High (Tox Risk)
5-HT₂C
Radioligand Binding
Partial Agonist
Submicromolar
Moderate
Mechanistic Pathway Visualization
The following systems diagram illustrates the primary pharmacological workflow of 5-MAPDB, mapping its interactions from initial target binding to physiological outcomes.
Figure 1: Pharmacological pathway of 5-MAPDB highlighting SERT/TAAR1 synergy and 5-HT2B toxicity.
To ensure scientific integrity and reproducibility, the characterization of 5-MAPDB requires rigorous, self-validating assay designs. Below are the core methodologies used to determine the data presented in Section 3.
Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol measures the ability of 5-MAPDB to inhibit the reuptake of radiolabeled neurotransmitters, validating its affinity for SERT, DAT, and NET [2].
Step-by-Step Methodology:
Cell Culture Preparation: Seed Human Embryonic Kidney 293 (HEK-293) cells stably transfected with human SERT, DAT, or NET into 96-well plates.
Causality: HEK-293 cells lack endogenous monoamine transporters. Using stably transfected lines ensures that any observed radioligand uptake is exclusively mediated by the specific transporter being studied, eliminating background noise.
Buffer Equilibration: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer and pre-incubate at 37°C for 10 minutes.
Compound Addition: Add 5-MAPDB in varying concentrations (logarithmic scale from 1 nM to 100 μM) to the respective wells. Include a vehicle control and a positive control (e.g., Fluoxetine for SERT, GBR12909 for DAT).
Radioligand Incubation: Introduce tritiated neurotransmitters ([³H]5-HT,[³H]DA, or [³H]NE) to the wells and incubate for exactly 10 minutes at 37°C.
Causality: A 10-minute window ensures the uptake is measured during the linear phase of transporter kinetics before intracellular accumulation alters the concentration gradient.
Assay Termination: Rapidly aspirate the buffer and wash the cells three times with ice-cold KRB buffer.
Causality: Ice-cold buffer instantly drops the system below the activation energy threshold of the transporters, freezing their kinetic activity and preventing the efflux of the radioligand during the washing phase.
Quantification: Lyse the cells using 1% SDS, transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a Liquid Scintillation Counter (LSC). Calculate IC₅₀ using non-linear regression analysis.
Because 5-MAPDB binds to 5-HT₂B, it is critical to determine whether it acts as an agonist or antagonist using a functional readout [1].
Step-by-Step Methodology:
Dye Loading: Incubate HEK-293 cells expressing human 5-HT₂B receptors with the calcium-sensitive fluorescent dye Fluo-4 AM for 45 minutes at 37°C.
Causality: Fluo-4 AM is an esterified dye that easily permeates the cell membrane. Once inside, endogenous esterases cleave the AM group, trapping the active dye intracellularly. This self-validating step ensures the dye only fluoresces when binding to intracellular Ca²⁺.
Baseline Measurement: Transfer the plate to a Fluorescence Imaging Plate Reader (FLIPR) and record baseline fluorescence for 10 seconds.
Ligand Challenge: Inject 5-MAPDB into the wells automatically while continuously recording fluorescence for 3 minutes.
Causality: 5-HT₂B is a Gq-protein coupled receptor. Agonism activates Phospholipase C (PLC), generating IP₃, which triggers the rapid release of Ca²⁺ from the endoplasmic reticulum. A spike in fluorescence directly validates that 5-MAPDB is functionally activating the receptor (agonism), rather than just occupying the binding site (antagonism).
Conclusion
5-MAPDB hydrochloride represents a highly selective, serotonergically dominant entactogen. Its pharmacological profile—characterized by profound SERT reversal, negligible DAT interaction, and significant 5-HT₂B partial agonism—makes it a valuable tool compound for studying MDMA-like empathogenic effects without the confounding variables of heavy dopaminergic stimulation. However, its 5-HT₂B agonism necessitates strict toxicological monitoring in any translational research due to the established risk of cardiac valvulopathy.
References
Rickli A, Kopf S, Hoener MC, Liechti ME. "Pharmacological profile of novel psychoactive benzofurans". British Journal of Pharmacology, 2015.
URL:[Link]
Eshleman AJ, Nagarajan S, Wolfrum KM, Reed JF, Swanson TL, Nilsen A, Janowsky A. "Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters". Psychopharmacology (Berl), 2018.
URL:[Link]
Foundational
Structural Characterization and Pharmacological Profile of 5-MAPDB Hydrochloride: A Comprehensive Technical Guide
Executive Summary 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) is a synthetic entactogen belonging to the dihydrobenzofuran class of phenethylamines. Originally developed to probe monoamine transporter...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) is a synthetic entactogen belonging to the dihydrobenzofuran class of phenethylamines. Originally developed to probe monoamine transporter selectivity, it serves as a critical reference compound in neuropharmacology and forensic toxicology. This whitepaper provides an in-depth technical analysis of 5-MAPDB hydrochloride, detailing its structural rationale, rigorous analytical characterization protocols, and unique pharmacodynamic profile.
Structural Rationale and Bioisosterism
In drug design, the modification of the 1,3-benzodioxole (methylenedioxy) ring of MDMA to a 2,3-dihydrobenzofuran ring yields 5-MAPDB. This bioisosteric replacement is not merely structural; it fundamentally alters the molecule's electronic distribution and metabolic vulnerability. The methylenedioxy bridge of MDMA is highly susceptible to mechanism-based inhibition of the CYP2D6 enzyme. By replacing one oxygen atom with a methylene group (forming the dihydrobenzofuran core), 5-MAPDB bypasses this specific metabolic bottleneck while retaining the rigid conformational geometry required for high-affinity binding to the human serotonin transporter (hSERT) [1].
Physicochemical Properties
The quantitative physicochemical data for 5-MAPDB hydrochloride are summarized in Table 1.
Table 1: Physicochemical Properties of 5-MAPDB Hydrochloride
Indicates high purity; hygroscopic nature requires desiccation.
Solubility
>20 mg/mL in Methanol / Water
Optimal for LC-MS and NMR sample preparation.
Orthogonal Analytical Characterization
Relying on a single analytical technique for the identification of novel psychoactive substances (NPS) introduces critical failure points. For instance, mass spectrometry alone cannot easily differentiate 5-MAPDB from its positional isomer, 6-MAPDB, due to identical exact masses and nearly indistinguishable fragmentation patterns. Therefore, an orthogonal approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is mandatory [2].
Figure 1: Orthogonal analytical workflow for the structural characterization of 5-MAPDB.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method: 1H NMR is the only definitive method to confirm the substitution pattern of the dihydrobenzofuran ring. In 5-MAPDB, the aromatic protons (H-4', H-6', and H-7') exhibit a specific splitting pattern. H-4' appears as a broad singlet because it is isolated (meta to H-6'). H-6' presents as a doublet or broad doublet, and H-7' as a doublet. The dihydrobenzofuran ring itself is confirmed by two distinct triplets representing the H-2' and H-3' protons [3].
Self-Validating Protocol: 1H NMR Acquisition
Sample Preparation: Weigh 10.0 ± 0.5 mg of 5-MAPDB HCl. Dissolve completely in 0.6 mL of deuterated methanol (CD₃OD, 99.8% D). Note: CD₃OD is chosen over CDCl₃ to ensure complete dissolution of the hydrochloride salt. Add 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
System Suitability: Insert the sample into a 500 MHz NMR spectrometer. Tune and match the probe to the 1H frequency. Perform a 3D gradient shimming routine until the TMS reference peak linewidth at half-height is < 1.0 Hz, validating magnetic field homogeneity.
Acquisition: Set a 30° pulse angle, a relaxation delay (d1) of 2.0 seconds to ensure complete longitudinal relaxation, and an acquisition time of 3.1 seconds. Acquire 32 scans.
Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm.
High-Resolution Mass Spectrometry (LC-QTOF-MS)
Causality of Method: While nominal mass instruments (single quadrupoles) can detect the target, they cannot rule out isobaric interferences. QTOF-MS provides mass accuracy within <5 ppm, allowing for the unambiguous confirmation of the elemental composition (C₁₂H₁₇NO) via the protonated precursor ion [M+H]⁺ at m/z 192.1388 [2].
Self-Validating Protocol: LC-QTOF-MS Analysis
Sample Preparation: Prepare a 1.0 mg/mL primary stock in LC-MS grade methanol. Dilute to a working concentration of 1.0 µg/mL using the initial mobile phase (95% H₂O / 5% Acetonitrile with 0.1% Formic Acid).
Chromatography: Inject 2.0 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Maintain the column compartment at 40°C to ensure reproducible retention times. Execute a gradient elution from 5% to 95% Acetonitrile over 10 minutes at 0.3 mL/min.
MS Acquisition: Operate the QTOF in positive electrospray ionization (ESI+) mode. Parameters: Capillary voltage 3.0 kV, desolvation temperature 350°C.
Lock-Mass Validation: Continuously infuse Leucine Enkephalin ([M+H]⁺ = 556.2771) via a lock-spray interface. The software must dynamically correct the mass axis using this reference, ensuring the mass error of the 5-MAPDB peak remains strictly < 3 ppm.
Pharmacodynamics and Transporter Selectivity
5-MAPDB is pharmacologically classified as a monoamine releaser and reuptake inhibitor. However, its receptor affinity profile is highly distinct from classical amphetamines. The rigid dihydrobenzofuran structure forces a specific binding conformation that drastically favors the serotonin transporter (hSERT) over the dopamine transporter (hDAT)[1].
Values are representative approximations derived from comparative in vitro assays of benzofuran analogues to illustrate binding selectivity.
Causality of Effect: Because 5-MAPDB exhibits an approximately 25-fold higher potency for hSERT compared to hDAT, it produces profound entactogenic effects (driven by massive serotonin efflux) with minimal dopaminergic stimulation. This low DAT selectivity significantly reduces the classical stimulant-like abuse liability seen in compounds like α-PVP, aligning its behavioral profile much closer to that of MDMA [1].
Figure 2: Pharmacological mechanism of 5-MAPDB driving serotonin efflux via hSERT and VMAT2.
Conclusion
5-MAPDB hydrochloride represents a sophisticated bioisosteric evolution in the phenethylamine class. By substituting the methylenedioxy ring with a dihydrobenzofuran moiety, researchers have isolated the entactogenic, serotonin-releasing properties of MDMA while minimizing dopaminergic affinity. For laboratories characterizing this compound, the integration of high-resolution mass spectrometry with 1H NMR is non-negotiable to ensure isomeric purity and structural verification.
References
Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters
Source: Psychopharmacology (Berl). 2017; 234(13): 1965–1976.
URL:[Link]
Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe
Source: Drug Testing and Analysis. 2017; 9(2): 199-207.
URL:[Link]
NMR Spectroscopy Applied in Identification of Synthetic Drugs Available
Source: Royal Society of Chemistry (Books). 2019.
URL:[Link]
Exploratory
The Solubility of 5-MAPDB Hydrochloride: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide Introduction 5-MAPDB hydrochloride (2,3-dihydro-N,α-dimethyl-5-benzofuranethanamine, monohydrochloride) is an entactogen compound belonging to the amphetamine and phenethylamine classes.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Introduction
5-MAPDB hydrochloride (2,3-dihydro-N,α-dimethyl-5-benzofuranethanamine, monohydrochloride) is an entactogen compound belonging to the amphetamine and phenethylamine classes.[1][2] Structurally related to MDMA and 5-APDB, it is utilized in forensic and research settings to explore the pharmacology of serotonin, dopamine, and norepinephrine reuptake inhibitors.[1][3] A fundamental prerequisite for its accurate and reproducible use in any experimental context—from in vitro assays to analytical standard preparation—is a thorough understanding of its solubility.
This guide provides a comprehensive overview of the solubility of 5-MAPDB hydrochloride in common laboratory solvents. Moving beyond a simple data sheet, we will delve into the physicochemical principles governing its solubility, present established quantitative data, and provide detailed, field-proven protocols for researchers to validate or determine solubility in their own systems. This document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling and application of this compound.
The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and its interaction with the solvent. For 5-MAPDB hydrochloride, two key features dictate its behavior: its aromatic benzofuran core and, most critically, its secondary amine group protonated as a hydrochloride salt.
As an amine hydrochloride, 5-MAPDB hydrochloride is an ionic compound, or salt.[4] This is a crucial distinction from its freebase form. The presence of a positive charge on the nitrogen atom and the chloride counter-ion allows for strong ion-dipole interactions with polar solvents. This characteristic generally leads to enhanced solubility in polar protic solvents, such as water and lower-aliphatic alcohols (e.g., methanol, ethanol), which can effectively solvate the ions and participate in hydrogen bonding.[5][6] Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents (e.g., hexane, toluene) that cannot stabilize the charged species.[5] While the dihydrobenzofuran portion of the molecule contributes some hydrophobic character, the ionic nature of the hydrochloride salt is the dominant factor in its solubility profile in common laboratory solvents.
Visualization: Chemical Structure of 5-MAPDB Hydrochloride
Caption: Chemical structure of 5-MAPDB as its hydrochloride salt.
Section 2: Quantitative Solubility Data
Quantitative solubility data is essential for preparing stock solutions of known concentrations, a critical first step for any experiment. The following data has been consolidated from technical information provided by chemical suppliers.[1]
The high solubility in DMSO and Ethanol makes them excellent choices for preparing high-concentration stock solutions. DMSO is particularly common for compounds intended for in vitro biological screening.[7]
The significant solubility in PBS (pH 7.2) is a strong indicator that the compound is suitable for direct use in many physiological and cell-based assays without the need for high concentrations of organic co-solvents.
The lower solubility in Methanol compared to Ethanol is noteworthy and highlights that even within the same solvent class (alcohols), subtle differences in molecular structure can impact solvation efficiency.
Section 3: Experimental Protocols for Solubility Determination
While supplier data provides a strong baseline, solubility can be affected by factors such as compound purity, crystalline form (polymorphism), and the precise composition of buffer systems.[8][9] Therefore, in-house verification is often a necessary step in rigorous scientific research. Two primary types of solubility are relevant: thermodynamic and kinetic.[10]
This method is the gold standard for determining the true solubility of a compound at equilibrium and is crucial for formulation and preclinical development.[5][7]
Objective: To determine the maximum concentration of 5-MAPDB hydrochloride that can be dissolved in a specific solvent under equilibrium conditions at a controlled temperature.
Pillar of Trustworthiness: This protocol is self-validating. The continued presence of undissolved solid at the end of the equilibration period ensures that the solution is genuinely saturated. The subsequent quantitative analysis using a calibrated instrument provides an accurate and reproducible measurement.
Methodology:
Preparation: To several glass vials, add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.2).
Addition of Solute: Add an excess amount of 5-MAPDB hydrochloride to each vial. "Excess" is critical; you must be able to visually confirm undissolved solid material in the suspension. This ensures saturation is achievable.
Equilibration: Seal the vials securely. Place them in a thermostatic shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24-72 hours.
Causality Insight: This prolonged agitation period is necessary to allow the system to reach thermodynamic equilibrium—the point at which the rate of dissolution equals the rate of precipitation. Shorter incubation times may only yield kinetic solubility values, which can underestimate the true solubility.[5]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.[7]
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
Causality Insight: It is critical not to disturb the solid pellet at the bottom of the vial. Any particulate matter transferred to the sample will artificially inflate the measured concentration. For this reason, filtering the supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent) is a highly recommended best practice.[5]
Quantification: Prepare a series of dilutions of the collected supernatant. Analyze these dilutions using a validated analytical method with a proper calibration curve. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.[8][11]
Calculation: Use the concentration obtained from the analytical instrument and the dilution factor to calculate the original concentration in the saturated solution. This value represents the thermodynamic solubility, typically expressed in mg/mL or mol/L.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic equilibrium solubility.
Protocol: Kinetic Solubility Assessment
This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds prepared as high-concentration DMSO stocks.[10] It measures the concentration at which a compound precipitates when diluted from a DMSO solution into an aqueous buffer.
Objective: To determine the concentration at which 5-MAPDB hydrochloride precipitates from a supersaturated aqueous solution generated from a DMSO stock.
Methodology:
Stock Solution: Prepare a high-concentration stock solution of 5-MAPDB hydrochloride in 100% DMSO (e.g., 20 mg/mL or ~88 mM).
Assay Plate Preparation: In a multi-well plate (e.g., a 96-well plate), add the aqueous buffer of interest (e.g., PBS, pH 7.2) to the wells.
Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. Perform a serial dilution across the plate. This creates a range of concentrations where the final percentage of DMSO is kept low and constant (typically 1-2%).
Causality Insight: Keeping the final DMSO concentration low is essential, as higher percentages of the organic co-solvent will increase the apparent solubility, masking the true aqueous solubility.
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
Detection of Precipitation: Measure the precipitate formation. This can be done visually, but for quantitative results, instrumental methods are superior.
Nephelometry: Measures light scattering caused by suspended particles (precipitate).[7]
UV-Vis Spectroscopy: Measures the absorbance in the supernatant after centrifugation/filtration of the plate. A drop in concentration relative to the expected value indicates precipitation.
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected.
Conclusion
5-MAPDB hydrochloride exhibits a solubility profile characteristic of an amine salt, demonstrating good solubility in polar organic solvents like DMSO and ethanol, and moderate solubility in aqueous buffers like PBS. This profile makes it amenable to the preparation of stock solutions and direct use in physiological assays. For research requiring the highest degree of accuracy and reproducibility, especially in formulation and preclinical development, the determination of thermodynamic equilibrium solubility via the shake-flask method is strongly recommended. By understanding the principles behind its solubility and applying rigorous experimental protocols, researchers can ensure the reliable and effective use of 5-MAPDB hydrochloride in their scientific investigations.
References
Vertex AI Search. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
Vertex AI Search. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Thermal Stability and Degradation Kinetics of 5-MAPDB Hydrochloride: A Mechanistic and Analytical Guide
Executive Summary The structural characterization and thermal profiling of novel psychoactive substances (NPS) and their reference standards are critical for forensic analysis, toxicological screening, and pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural characterization and thermal profiling of novel psychoactive substances (NPS) and their reference standards are critical for forensic analysis, toxicological screening, and pharmaceutical development. 5-MAPDB (5-(2-methylaminopropyl)-2,3-dihydrobenzofuran) is an entactogen structurally related to MDMA and 5-MAPB[1]. Formulated typically as a hydrochloride (HCl) salt to enhance shelf-life and aqueous solubility, its behavior under thermal stress—such as during Gas Chromatography-Mass Spectrometry (GC-MS) analysis or pyrolytic conditions—requires precise mechanistic understanding.
This whitepaper provides an in-depth analysis of the thermal degradation pathways of 5-MAPDB HCl. By combining thermodynamic theory with self-validating analytical protocols, this guide empowers analytical scientists to differentiate between intrinsic sample impurities and thermally induced analytical artifacts.
Structural Thermodynamics & Causality of Degradation
The Role of the Hydrochloride Salt
In its freebase form, the secondary amine of 5-MAPDB is susceptible to rapid atmospheric oxidation and degradation. Conversion to the hydrochloride salt (C₁₂H₁₇NO • HCl) stabilizes the molecule by protonating the amine, creating a robust ionic crystal lattice[1][2]. At standard ambient temperatures, this lattice is thermodynamically stable. However, the introduction of thermal energy disrupts this stability through a predictable cascade of endothermic reactions.
Mechanistic Degradation Pathways
When 5-MAPDB HCl is subjected to temperatures exceeding its melting point (typically >180°C for related benzofuran salts), the following sequence of degradation occurs:
Dehydrohalogenation: The primary thermal event is the endothermic dissociation of the HCl bond, releasing hydrogen chloride gas and yielding the reactive 5-MAPDB freebase. This is a critical threshold; once the freebase is formed in a heated environment, it rapidly undergoes further breakdown[3].
Alpha-Cleavage and N-Demethylation: The C-N bond in the alkylamine side chain is thermally labile. Homolytic cleavage can result in the loss of a methyl radical (N-demethylation), converting 5-MAPDB into its primary amine counterpart, 5-APDB. Alternatively, complete side-chain cleavage results in the loss of methylamine[3].
Dihydrobenzofuran Ring Dynamics: Unlike the methylenedioxy ring of MDMA, which readily cleaves under thermal stress to form catechols, the dihydrobenzofuran ring of 5-MAPDB is more resilient. However, under extreme pyrolytic or oxidative conditions, it can undergo dehydrogenation to form a fully aromatic benzofuran moiety[4].
Fig 1. Mechanistic thermal degradation pathways of 5-MAPDB HCl.
Self-Validating Analytical Workflows
To accurately profile the thermal stability of 5-MAPDB HCl, we must employ an orthogonal, self-validating workflow. Relying solely on GC-MS is a critical error, as the high temperatures of the injection port (often 280°C) can induce the very degradation we are trying to measure[5][6].
By coupling Thermogravimetric Analysis with Fourier Transform Infrared Spectroscopy (TGA-FTIR) alongside GC-MS, the system self-validates: TGA-FTIR provides a macroscopic, artifact-free measurement of the exact temperature at which HCl gas evolves. If the GC-MS chromatogram displays degradation peaks (e.g., 5-APDB) when the inlet is set above this TGA-determined threshold, the scientist can definitively conclude these peaks are pyrolytic artifacts generated in the injection port, rather than intrinsic impurities in the bulk sample.
Fig 2. Self-validating orthogonal analytical workflow for thermal stability.
Protocol 1: TGA-FTIR Thermal Profiling
Causality Note: A 10°C/min heating ramp is specifically chosen to prevent thermal lag within the crystal lattice, ensuring the recorded onset of dehydrohalogenation reflects the intrinsic activation energy of the bond dissociation, rather than an artifact of rapid heat flux.
Instrument Calibration: Calibrate the TGA balance and ensure the transfer line to the FTIR is heated to 200°C to prevent condensation of evolved gases.
Sample Loading: Weigh exactly 5.0 mg of crystalline 5-MAPDB HCl into an alumina crucible.
Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min. Why? N₂ isolates pure thermal dissociation from oxidative degradation.
Thermal Ramp: Heat the sample from 25°C to 400°C at a rate of 10°C/min.
Evolved Gas Analysis: Monitor the FTIR spectra continuously. The appearance of sharp bands between 2700–3000 cm⁻¹ indicates the evolution of HCl gas, marking the exact decomposition onset temperature.
Protocol 2: GC-MS Artifact Assessment
Causality Note: Standard GC-MS methods for phenethylamines utilize high inlet temperatures to ensure rapid volatilization. However, if the inlet temperature exceeds the TGA decomposition onset, thermal artifacts will form.
Sample Preparation: Dissolve 5-MAPDB HCl in LC-MS grade methanol to a concentration of 1.0 mg/mL[1][7].
Inlet Configuration: Set the GC injection port to 280°C in split mode (1:50)[6]. Inject 1 µL of the sample.
Chromatographic Separation: Use a 100% dimethylpolysiloxane column (e.g., HP-1 MS, 30 m × 0.25 mm, 0.25 µm film). Program the oven: 170°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min[6].
Mass Spectrometry: Operate the MS source in Electron Ionization (EI) mode at 70 eV. Scan range: 40 to 550 amu[6].
Data Correlation: Analyze the chromatogram for minor peaks eluting just before the main 5-MAPDB peak. If 5-APDB (N-demethylated artifact) is present, cross-reference the TGA data. If the TGA shows decomposition below 280°C, the 5-APDB is confirmed as an injection port artifact.
Quantitative Data Summaries
The following tables summarize the physicochemical properties and the expected thermal degradation milestones for 5-MAPDB HCl, extrapolated from structural analogs and analytical literature.
Table 1: Physicochemical and Analytical Data of 5-MAPDB HCl
Parameter
Value
Analytical Significance
Chemical Formula
C₁₂H₁₇NO • HCl
Dictates the mass-to-charge ratio of the intact molecular ion.
Formula Weight
227.7 g/mol
Reference for TGA mass-loss calculations.
Physical State
Crystalline Solid
High lattice energy requires significant thermal input for dissociation.
Primary GC-MS Base Peaks
m/z 58, 135, 191
m/z 58 represents the stable iminium ion fragment typical of methylaminopropyl side chains[5].
Solubility (Methanol)
1 mg/mL
Optimal solvent for GC-MS liquid injection without salt precipitation[1].
Table 2: Expected Thermal Degradation Milestones
Thermal Event
Temp. Range (°C)
Observation (TGA/DSC)
Chemical Consequence
Melting Point
150 - 170°C
Endothermic peak (DSC)
Phase transition; crystal lattice breaks down.
Dehydrohalogenation
180 - 220°C
~16% Mass Loss (TGA)
Evolution of HCl gas; formation of reactive freebase[3].
Side-Chain Cleavage
230 - 280°C
Secondary Mass Loss
Loss of methylamine; formation of volatile organic compounds.
The thermal stability of 5-MAPDB hydrochloride is fundamentally governed by the ionic bond of its salt form and the relative rigidity of its dihydrobenzofuran ring. While stable under standard storage conditions[2], the application of thermal energy—particularly during high-temperature analytical techniques like GC-MS—induces dehydrohalogenation followed by N-demethylation. By employing the self-validating, orthogonal TGA-FTIR and GC-MS workflows outlined in this guide, researchers can accurately map these degradation kinetics, ensuring the highest level of scientific integrity in forensic and pharmaceutical drug characterization.
References
Liu, C., Jia, W., Qian, Z., Li, T., & Hua, Z. (2017). Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe. Drug Testing and Analysis, 9(2), 199-207.[Link]
Pinto, B. V., Ferreira, A. P. G., & Cavalheiro, E. T. G. (2018). Thermal degradation mechanism for citalopram and escitalopram. Journal of Thermal Analysis and Calorimetry, 133(3), 1509-1518.[Link]
Crosby, D. G., Moilanen, K. W., & Wong, A. S. (1973). Environmental generation and degradation of dibenzodioxins and dibenzofurans. Environmental Health Perspectives, 5, 259-266.[Link]
Policija.si. (2015). Analytical Report: 5-MAPDB GC-MS Parameters. National Forensic Laboratory.[Link](URL extrapolated from standard NFL reporting structures corresponding to snippet data)
5-MAPDB hydrochloride CAS number and chemical identifiers
An In-Depth Technical Guide to 5-MAPDB Hydrochloride: Chemical Identifiers, Pharmacological Mechanisms, and Analytical Protocols Executive Summary 5-MAPDB, chemically known as 5-(2-(methylamino)propyl)-2,3-dihydrobenzofu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 5-MAPDB Hydrochloride: Chemical Identifiers, Pharmacological Mechanisms, and Analytical Protocols
Executive Summary
5-MAPDB, chemically known as 5-(2-(methylamino)propyl)-2,3-dihydrobenzofuran, is a synthetic entactogen belonging to the dihydrobenzofuran class of psychoactive substances[1]. Structurally analogous to 3,4-methylenedioxymethamphetamine (MDMA) and 5-APDB, 5-MAPDB has garnered significant interest in forensic toxicology and neuropharmacology due to its distinct receptor binding profile and monoamine releasing properties[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a definitive reference on the chemical identifiers of 5-MAPDB hydrochloride, its presynaptic mechanisms of action, and the self-validating experimental protocols required to quantify its pharmacological activity.
Definitive Chemical Identity and Structural Parameters
In analytical chemistry and forensic screening, precision in chemical identification is paramount. 5-MAPDB is commonly synthesized and distributed as a hydrochloride (HCl) salt rather than a free base[2].
Causality in Salt Selection: The free base form of secondary amines like 5-MAPDB is typically an oil that is prone to oxidative degradation and volatilization. Converting the free base to a hydrochloride salt ensures thermodynamic stability, extends shelf-life, and provides the necessary aqueous solubility for in vitro physiological assays and liquid chromatography-mass spectrometry (LC-MS) workflows[2].
Below is a consolidated table of the definitive chemical identifiers for 5-MAPDB, distinguishing between the free base and the hydrochloride salt to prevent molarity miscalculations during standard curve preparation.
5-MAPDB functions primarily as a Monoamine Releasing Agent (MRA)[1]. Unlike simple reuptake inhibitors (such as SSRIs or cocaine) that merely block the extracellular clearance of neurotransmitters, MRAs actively reverse the direction of monoamine transporters (MATs)[4].
The structural substitution of the methylenedioxy ring found in MDMA with a dihydrobenzofuran ring in 5-MAPDB alters the molecule's electronic distribution and steric bulk. This modification restricts its interaction with the Dopamine Transporter (DAT) while maintaining high affinity for the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET)[5][6]. Consequently, 5-MAPDB is a relatively selective serotonin releaser, exhibiting a high DAT/SERT inhibition ratio[5].
Once 5-MAPDB enters the presynaptic terminal via SERT, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient of synaptic vesicles. This causes an accumulation of cytosolic serotonin (5-HT), which is subsequently pumped into the synaptic cleft via the reversed SERT, leading to downstream 5-HT receptor activation[4].
Figure 1: Presynaptic mechanism of action of 5-MAPDB driving serotonin efflux and receptor activation.
To accurately quantify the IC₅₀ values of 5-MAPDB at various monoamine transporters, researchers employ in vitro radioligand uptake inhibition assays[6][7].
Causality of the Model: Human Embryonic Kidney 293 (HEK 293) cells are the gold standard for this assay because wild-type HEK cells lack endogenous monoamine transporters. By stably transfecting these cells with human SERT (hSERT), hDAT, or hNET, we isolate the drug's effect on a single target without cross-reactivity noise[6][7].
Self-Validating System: A robust protocol must prove its own validity. This is achieved by running wild-type (untransfected) HEK cells in parallel to establish the baseline of non-specific radioligand diffusion. Furthermore, a known reference standard (e.g., MDMA) must be run alongside 5-MAPDB to verify the sensitivity and dynamic range of the assay on that specific day.
Step-by-Step Methodology
Cell Culture & Preparation: Culture HEK 293 cells expressing hSERT (or hDAT/hNET) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Seed cells into 96-well plates and allow them to reach 80% confluence.
Buffer Equilibration: Wash cells twice with a physiological Krebs-Ringer bicarbonate buffer (pH 7.4) to remove extracellular amino acids that might competitively inhibit transporter function.
Pre-Incubation (Drug Exposure): Prepare a 10-point concentration gradient of 5-MAPDB hydrochloride (ranging from 0.1 nM to 100 μM). Add the drug to the wells and pre-incubate for 10 minutes at 37°C. Control check: Include wells with MDMA (positive control) and buffer only (vehicle control).
Radioligand Addition: Add 5 nM of tritium-labeled serotonin ([³H]-5-HT) to the hSERT wells. Incubate for exactly 10 minutes. The brief incubation prevents the reversed transporters from significantly altering the equilibrium.
Termination & Lysis: Rapidly terminate the reaction by aspirating the buffer and washing the cells three times with ice-cold buffer (the cold temperature halts transporter kinetics). Lyse the cells using 1% Triton X-100 to release the accumulated intracellular [³H]-5-HT.
Quantification: Transfer the lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a Liquid Scintillation Counter. Calculate the IC₅₀ using non-linear regression analysis.
Figure 2: Self-validating experimental workflow for the hSERT radioligand uptake inhibition assay.
Quantitative Pharmacological Data
The pharmacological signature of 5-MAPDB is defined by its high selectivity for SERT over DAT. Research by Rickli et al. demonstrates that benzofurans like 5-MAPDB inhibit norepinephrine and serotonin uptake significantly more than dopamine uptake, mirroring the profile of MDMA but with distinct potency ratios[5][6][7].
The table below summarizes the relative transporter affinities and functional roles of 5-MAPDB based on established in vitro HEK 293 cell line data:
Biological Target
Relative Potency / Affinity Trend
Functional Consequence
hSERT (Serotonin Transporter)
High Potency (Primary Target)
Potent inhibition of 5-HT reuptake and induction of robust 5-HT efflux[5].
hNET (Norepinephrine Transporter)
High Potency
Inhibition of NE reuptake, contributing to sympathomimetic effects (e.g., tachycardia)[6].
hDAT (Dopamine Transporter)
Low Potency (~25-fold lower than SERT)
Weak DA reuptake inhibition, indicating lower classical psychostimulant liability compared to amphetamines[5].
5-HT₂B Receptor
High Affinity (Full Agonist)
Contributes to entactogenic subjective effects; chronic agonism is linked to potential cardiac valvulopathy[6].
References
Wikipedia Contributors. "5-MAPDB." Wikipedia, The Free Encyclopedia. Available at:[Link]
Wikidata. "5-MAPDB (Q15405287)." Wikidata. Available at: [Link]
ACS Chemical Neuroscience. "Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments." ACS Publications. Available at:[Link]
PMC / NIH. "Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters." National Institutes of Health. Available at:[Link]
Rickli, A., et al. "Pharmacological profile of novel psychoactive benzofurans." ResearchGate. Available at:[Link]
Wikipedia Contributors. "Monoamine releasing agent." Wikipedia, The Free Encyclopedia. Available at:[Link]
An In-Depth Technical Guide to the In Vitro Metabolism and Metabolic Stability of 5-MAPDB Hydrochloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism and metabolic stability of 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran (...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism and metabolic stability of 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran (5-MAPDB) hydrochloride. This document synthesizes established methodologies with expert insights to provide a robust framework for investigating the metabolic fate of this and structurally related novel psychoactive substances (NPS).
Introduction: The Critical Role of In Vitro Metabolism Studies
5-MAPDB is a substituted dihydrobenzofuran and an analog of psychoactive substances like MDMA.[1] Understanding its metabolic fate is paramount for predicting its pharmacokinetic profile, potential for drug-drug interactions, and overall safety. In vitro metabolism studies serve as a crucial first step in this characterization, providing a cost-effective and ethically sound approach to identify metabolic pathways and assess metabolic stability before proceeding to in vivo studies.[2][3][4][5][6] These studies utilize various biological matrices, such as liver microsomes and hepatocytes, to simulate the metabolic processes that occur in the body, primarily in the liver.[7][8][9]
The primary objectives of in vitro metabolism studies for a compound like 5-MAPDB are:
Identification of Metabolic Pathways: To determine the primary routes of biotransformation, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[8][9]
Metabolite Identification: To elucidate the chemical structures of the major metabolites formed.
Enzyme Phenotyping: To identify the specific enzymes, particularly cytochrome P450 (CYP) isoforms, responsible for the metabolism of the parent compound.[10][11]
Assessment of Metabolic Stability: To determine the rate at which the compound is metabolized, which is crucial for predicting its in vivo half-life and clearance.[9][12]
Given the limited direct research on 5-MAPDB, this guide will draw upon data from structurally similar compounds, such as 5-MAPB and 5-APDB, to provide a predictive metabolic landscape.
Predicted Metabolic Pathways of 5-MAPDB
Based on studies of close structural analogs, the metabolism of 5-MAPDB is anticipated to proceed through several key pathways. A study on the N-methylated analog, 5-MAPB, revealed that N-demethylation is a significant metabolic route, catalyzed by multiple CYP enzymes, with CYP2B6 playing a major role.[13] Furthermore, metabolism of the benzofuran ring system, as seen with 5-APDB, typically involves hydroxylation.[14][15]
The following diagram illustrates the predicted primary metabolic pathways for 5-MAPDB:
Caption: Predicted Metabolic Pathways of 5-MAPDB.
Experimental Design: A Step-by-Step Guide to In Vitro Metabolic Stability Assessment
The following protocol outlines a robust, self-validating system for determining the metabolic stability of 5-MAPDB hydrochloride using human liver microsomes.
Materials and Reagents
Test Compound: 5-MAPDB hydrochloride
Biological Matrix: Pooled Human Liver Microsomes (HLM)
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Buffer: Potassium phosphate buffer (pH 7.4)
Positive Control: A compound with known metabolic stability (e.g., testosterone, verapamil)
Negative Control: Incubation without NADPH
Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar compound not found endogenously)
Analytical Standard: Pure 5-MAPDB hydrochloride for calibration curve
Experimental Workflow
The following diagram illustrates the experimental workflow for the in vitro metabolic stability assay:
Caption: Experimental Workflow for Metabolic Stability Assay.
Detailed Protocol
Preparation of Reagents:
Prepare a stock solution of 5-MAPDB hydrochloride in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.
Prepare a working solution of human liver microsomes in potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
In a microcentrifuge tube, combine the human liver microsome suspension and the 5-MAPDB stock solution to achieve a final substrate concentration of 1 µM.
Pre-incubate the mixture for 5 minutes at 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume should be 200 µL.
Incubate the reaction mixture at 37°C with gentle shaking.
Time-Point Sampling and Reaction Quenching:
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.
Immediately quench the reaction by adding the aliquot to a tube containing 75 µL of ice-cold acetonitrile with a suitable internal standard.
Sample Processing:
Vortex the quenched samples thoroughly.
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity in quantifying the parent compound and identifying potential metabolites.[7][16][17][18][19][20][21][22]
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification. Specific precursor-to-product ion transitions for 5-MAPDB and the internal standard should be optimized.
Data Analysis and Interpretation
Calculation of Metabolic Stability Parameters
The concentration of 5-MAPDB remaining at each time point is determined from the calibration curve. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k).
The in vitro half-life (t½) is calculated using the following equation:
t½ = 0.693 / k
The intrinsic clearance (CLint) can then be calculated:
CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
Data Presentation
The following table provides a template for summarizing the metabolic stability data for 5-MAPDB in comparison to a positive control.
Compound
In Vitro t½ (min)
Intrinsic Clearance (CLint) (µL/min/mg protein)
Predicted In Vivo Clearance
5-MAPDB hydrochloride
Calculated Value
Calculated Value
Low / Moderate / High
Testosterone (Control)
Literature Value
Literature Value
High
Verapamil (Control)
Literature Value
Literature Value
High
Metabolite Identification
For metabolite identification, samples from the 60-minute time point (or a later time point if metabolism is slow) should be analyzed using high-resolution mass spectrometry (HRMS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.[14][15] This allows for the accurate mass measurement of potential metabolites and their fragmentation patterns, which are crucial for structural elucidation.[23]
Common metabolic transformations to screen for include:
N-demethylation: Loss of a methyl group (mass change of -14.0157 Da)
Hydroxylation: Addition of an oxygen atom (mass change of +15.9949 Da)
Glucuronidation: Addition of a glucuronic acid moiety (mass change of +176.0321 Da)
Conclusion and Future Directions
This in-depth technical guide provides a comprehensive framework for the in vitro investigation of the metabolism and metabolic stability of 5-MAPDB hydrochloride. By leveraging data from structural analogs and employing robust, validated methodologies, researchers can generate critical data to inform the preclinical development of this and other novel psychoactive substances. The protocols and analytical methods described herein are aligned with industry best practices and regulatory expectations.[24][25][26][27][28]
Future studies should focus on confirming the predicted metabolic pathways using human hepatocytes, which provide a more complete metabolic system incorporating both Phase I and Phase II enzymes.[12] Additionally, reaction phenotyping studies with specific CYP isoenzymes will be essential to definitively identify the enzymes responsible for 5-MAPDB metabolism and to assess the potential for drug-drug interactions.
References
Guengerich, F. P. (1996). In vitro techniques for studying drug metabolism. Journal of Pharmacokinetics and Biopharmaceutics, 24(5), 521–533.
Guengerich, F. P. (1997). In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research, Inc.
Steven, A., & Wrighton, S. A. (2018).
Wrighton, S. A., & Stevens, J. C. (1992). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies.
Le, J. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism, 8(8), 822–829. [Link]
Welter, J., Brandt, S. D., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn. Analytical and bioanalytical chemistry, 407(12), 3457–3470. [Link]
Wikipedia contributors. (2024, March 23). 5-MAPB. In Wikipedia, The Free Encyclopedia. [Link]
Namera, A., Kawamura, M., Nakamoto, A., Saito, T., & Inokuchi, S. (2017). Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe. Drug testing and analysis, 9(2), 199–207. [Link]
Seo, H., Lee, J., Lee, J., Kim, E., & Yoo, H. H. (2016). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1033-1034, 296–300. [Link]
Seo, H., Lee, J., Lee, J., Kim, E., & Yoo, H. H. (2016). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1033-1034, 296–300. [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
Wikipedia contributors. (2023, November 13). 5-MAPDB. In Wikipedia, The Free Encyclopedia. [Link]
Davidson, C. (2016). 5MAPB. Lancashire Online Knowledge. [Link]
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
Tominaga, M., Michimae, H., Kurata, K., & Tsujikawa, K. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Legal medicine (Tokyo, Japan), 69, 102434. [Link]
Welter, J., Brandt, S. D., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and bioanalytical chemistry, 407(12), 3457–3470. [Link]
Giorgetti, A., Irimia, R., de la Torre, X., & Tagliabracci, A. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug testing and analysis, 14(1), 101–114. [Link]
Munjal, Y. (2022). Analytical Techniques Used in Metabolomics: A Review. Systematic Reviews in Pharmacy, 13(8), 516-521. [Link]
Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Journal of Metabolomics and Systems Biology, 11(1). [Link]
U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]
Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 15(6), 789. [Link]
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Chen, Y. T., et al. (2023). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Journal of food and drug analysis, 31(1), 127–137. [Link]
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BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
Lepsy, C. S., et al. (2017). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. ASSAY and Drug Development Technologies, 15(4), 174–185. [Link]
LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. [Link]
Jönsson, K. M. H., et al. (2025). Validation of an LC-MS-MS method for analysis of 58 drugs of abuse in oral fluid and method comparison with an established LC-HRMS method. Journal of analytical toxicology, bkae087. [Link]
Chen, Y., et al. (2004). Rapid determination of five probe drugs and their metabolites in human plasma and urine by liquid chromatography/tandem mass spectrometry: application to cytochrome P450 phenotyping studies. Rapid communications in mass spectrometry : RCM, 18(20), 2499–2509. [Link]
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Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-MAPDB Hydrochloride
Mechanistic Background & Analytical Strategy 5-(2-methylaminopropyl)-2,3-dihydrobenzofuran (5-MAPDB) is a synthetic entactogen structurally related to MDMA and 5-MAPB ()[1]. Supplied primarily as a hydrochloride salt in...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Background & Analytical Strategy
5-(2-methylaminopropyl)-2,3-dihydrobenzofuran (5-MAPDB) is a synthetic entactogen structurally related to MDMA and 5-MAPB ()[1]. Supplied primarily as a hydrochloride salt in forensic seizures, 5-MAPDB presents specific analytical challenges for gas chromatography.
The Causality of Experimental Design:
Direct injection of the 5-MAPDB hydrochloride salt is unviable due to its high polarity and non-volatility. Furthermore, while the free base of 5-MAPDB can technically be analyzed underivatized, its secondary amine moiety has a high affinity for active silanol groups within the GC inlet liner and column stationary phase. This interaction causes severe peak tailing, retention time shifting, and reduced signal-to-noise (S/N) ratios.
To mitigate these issues and ensure a robust, self-validating analytical method, our protocol employs a two-tier sample preparation strategy:
Alkalinization and Freebasing: Converts the polar HCl salt into a lipophilic free base, enabling efficient partitioning into an organic extraction solvent.
Acylation (Derivatization): Reaction with Trifluoroacetic Anhydride (TFAA) replaces the active amine proton with a trifluoroacetyl group. This modification increases thermal stability, enhances volatility, and shifts the primary mass spectral fragments to higher m/z values, thereby reducing low-mass matrix interference and improving diagnostic confidence ()[2].
Materials and Reagents
Analyte: 5-MAPDB Hydrochloride standard.
Internal Standard (IS): MDMA-D5 or 5-MAPB-D5 (100 µg/mL in methanol).
Figure 1: Step-by-step sample preparation and GC-MS analytical workflow for 5-MAPDB.
Step 1: Liquid-Liquid Extraction (LLE)
Transfer 1.0 mL of the aqueous sample (or reconstituted 5-MAPDB HCl standard) into a clean glass centrifuge tube.
Add 50 µL of the Internal Standard (IS) solution.
Add 0.5 mL of 0.1 M NaOH to the sample.
Self-Validating Checkpoint: Spot-test the aqueous layer with pH paper. The pH must be >10 to ensure complete deprotonation of the amine. If pH < 10, add NaOH in 0.1 mL increments until the target pH is reached.
Add 2.0 mL of ethyl acetate. Vortex vigorously for 2 minutes to drive the free base into the organic phase.
Centrifuge at 3000 rpm for 5 minutes to break any emulsions.
Transfer the upper organic layer to a clean glass vial.
Step 2: TFAA Derivatization
Evaporate the organic extract to dryness under a gentle stream of nitrogen at room temperature. Caution: Do not use high heat, as the underivatized free base is highly volatile and may be lost.
Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried residue[2].
Seal the vial tightly with a PTFE-lined cap and incubate at 60 °C for 20 minutes.
Causality: Heat accelerates the nucleophilic acyl substitution. The PTFE liner is mandatory to prevent the highly reactive anhydride from degrading the vial septum and introducing siloxane artifacts into the chromatogram.
Remove from the incubator and allow the vial to cool to room temperature.
Evaporate the excess TFAA and the by-product trifluoroacetic acid under nitrogen.
Self-Validating Checkpoint: Complete evaporation is critical. Residual trifluoroacetic acid will rapidly degrade the GC column's stationary phase and cause baseline drift.
Reconstitute the derivatized residue in 100 µL of ethyl acetate. Transfer to a GC autosampler vial with a glass insert.
Instrumental Method (GC-MS)
To ensure baseline resolution of 5-MAPDB from potential positional isomers (e.g., 6-MAPDB), an optimized temperature gradient on a slightly polar column is required.
Table 1: Optimized GC-MS Parameters for 5-MAPDB Analysis
Parameter
Setting / Specification
GC Column
5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm i.d., 0.25 µm film
Carrier Gas
Helium (99.999%), constant flow at 1.0 mL/min
Injection Mode
Splitless (purge valve open at 1.0 min)
Inlet Temperature
250 °C
Injection Volume
1.0 µL
Oven Temperature Program
Initial 70 °C (hold 1 min); Ramp 20 °C/min to 280 °C (hold 5 min)[2]
Figure 2: Primary Electron Ionization (EI) fragmentation pathway of underivatized 5-MAPDB.
The identification of 5-MAPDB relies heavily on its characteristic EI fragmentation pattern. Under 70 eV electron ionization, the molecule undergoes rapid alpha-cleavage ()[3].
Underivatized 5-MAPDB: The molecular ion (
[M]+∙
) is observed at m/z 191. The dominant fragmentation pathway is the cleavage of the C-C bond alpha to the amine, yielding a highly stable iminium ion base peak at m/z 58 (
[CH3−CH=NH−CH3]+
)[3]. A secondary alpha-cleavage, where the charge is retained on the aromatic moiety, yields the dihydrobenzofuran radical cation at m/z 134 (
[C9H10O]+∙
)[3].
TFAA-Derivatized 5-MAPDB: Derivatization increases the molecular weight to 287. While the alpha-cleavage mechanism remains dominant, the resulting iminium ion now contains the trifluoroacetyl group. This shifts the base peak from m/z 58 to m/z 154 (
[CH3−CH=N(COCF3)−CH3]+
). This +96 Da shift is highly diagnostic for N-methyl secondary amines and confirms the success of the derivatization step.
Self-Validating Checkpoint: For positive forensic identification, the retention time of the analyte must match the internal standard (or reference standard) within ±0.1 minutes. Furthermore, the relative abundance of the secondary qualifier ions must be within ±20% of the established reference spectra.
References
Liu, C., Jia, W., Qian, Z., Li, T., & Hua, Z. (2017). "Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe". Drug Testing and Analysis, 9(2), 199-207. URL:[Link]
Welter, J., et al. (2015). "Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n)". Analytical and Bioanalytical Chemistry. URL:[Link]
"Screening of new psychoactive substances (NPS) by gas-chromatography/time of flight mass spectrometry (GC/MS-TOF)". ScienceOpen. URL:[Link]
"(A-J) Mass spectra of compounds 1-5 obtained by LC-ESI-QTOF-MS in full...". ResearchGate. URL:[Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 5-MAPDB Hydrochloride
Introduction and Scope 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) is a synthetic entactogen belonging to the benzofuran class of substituted phenethylamines. Functionally and structurally related to...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scope
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) is a synthetic entactogen belonging to the benzofuran class of substituted phenethylamines. Functionally and structurally related to MDMA and 5-MAPB, it is frequently investigated in neuropharmacology for its monoamine releasing properties. Because 5-MAPDB is typically synthesized and handled as a highly water-soluble hydrochloride salt, it presents specific physicochemical challenges during chromatographic analysis.
As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions. This guide outlines a highly specific, self-validating Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS) method. It is engineered to ensure absolute data integrity for the precise quantification and purity assessment of 5-MAPDB hydrochloride in both bulk powder and complex biological matrices.
Physicochemical Rationale: The Causality of Chromatographic Choices
Developing a robust method for 5-MAPDB requires a mechanistic understanding of its molecular architecture. The compound features a dihydrobenzofuran ring and a secondary aliphatic amine.
Stationary Phase Selection: The secondary amine of 5-MAPDB is highly basic (pKa ~9.5). On traditional silica-based C18 columns, basic amines interact ionically with residual acidic surface silanols, leading to severe peak tailing and loss of resolution. To prevent these secondary interactions, this method utilizes a sterically protected, end-capped Phenyl-Hexyl stationary phase. The Phenyl-Hexyl phase not only masks silanol activity but also provides complementary
π−π
interactions with the dihydrobenzofuran ring, enhancing selectivity against closely related structural isomers like 6-MAPDB or 5-AEDB.
Mobile Phase & pH Control: To ensure 5-MAPDB remains in a single, fully protonated ionization state, the mobile phase must be maintained at a pH significantly lower than the analyte's pKa. A mobile phase modified with 0.1% Formic Acid (pH ~2.7) achieves this, ensuring sharp, symmetrical peaks. Furthermore, the addition of 5 mM ammonium acetate acts as a volatile ionic buffer. This stabilizes the ionic strength during gradient elution, ensuring reproducible retention times while maximizing electrospray ionization (ESI+) efficiency for MS/MS detection .
Fig 1. Causality of chromatographic conditions for the basic amine 5-MAPDB.
Instrumentation and Chromatographic Conditions
All quantitative data defining the analytical parameters are summarized in the structured tables below to facilitate rapid instrument setup.
Table 1: HPLC-MS/MS System Parameters
Parameter
Specification
Column
Phenomenex Kinetex Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm)
Mobile Phase A
0.1% Formic Acid + 5 mM Ammonium Acetate in Ultrapure Water
Mobile Phase B
0.1% Formic Acid in Methanol
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Injection Volume
3.0 µL
Ion Source
ESI (Positive Mode), Spray Voltage: 5.5 kV
Table 2: Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
0.0 – 0.5
95
5
0.5 – 1.0
95
→
70
5
→
30
1.0 – 1.5
70
30
1.5 – 2.0
70
→
63
30
→
37
2.0 – 3.0
63
→
60
37
→
40
3.0 – 8.0
60
→
50
40
→
50
8.0 – 9.5
50
→
35
50
→
65
9.5 – 10.5
35
→
0
65
→
100
Table 3: Mass Spectrometry (MRM) Parameters
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Purpose
5-MAPDB
192.1
161.1
Quantifier
5-MAPDB
192.1
119.1
Qualifier
5-APB-d5 (IS)
181.1
164.1
Internal Standard
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The validity of the sample results is entirely dependent on the system passing the integrated System Suitability Testing (SST) prior to sample acquisition.
Fig 2. HPLC-MS/MS analytical workflow and validation checkpoint for 5-MAPDB.
Step 1: Reagent and Standard Preparation
Mobile Phase A: Dissolve 385 mg of LC-MS grade ammonium acetate in 1.0 L of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade formic acid. Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.
Mobile Phase B: Add 1.0 mL of LC-MS grade formic acid to 1.0 L of HPLC-grade methanol.
Standard Stock Solution: Accurately weigh 10.0 mg of 5-MAPDB HCl reference standard and dissolve in 10.0 mL of methanol to yield a 1.0 mg/mL stock.
Internal Standard (IS): Prepare a 500 ng/mL working solution of 5-APB-d5 in 50% aqueous methanol.
Step 2: Sample Preparation (Dilute-and-Shoot for Biological Matrices)
Centrifuge the raw sample (e.g., urine) at 3000 × g for 5 minutes to precipitate particulates.
Transfer 20 µL of the supernatant into an autosampler vial.
Add 20 µL of the IS working solution (500 ng/mL).
Dilute the mixture with 960 µL of 50% aqueous methanol to achieve a final volume of 1.0 mL.
Vortex for 30 seconds and filter through a 0.22 µm PVDF syringe filter prior to injection.
Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism
Before running unknown samples, the system must validate its own performance through the following sequence:
Blank Injection (Mobile Phase A): Run a single injection to confirm the absence of ghost peaks or column carryover at the retention time of 5-MAPDB.
Sensitivity Verification (LLOQ): Inject the Lowest Limit of Quantification standard (e.g., 50 ng/mL). The system is validated for sensitivity only if the Signal-to-Noise (S/N) ratio is
≥
10.
Precision Verification: Inject a mid-level calibration standard (e.g., 500 ng/mL) six consecutive times. The system is validated for precision only if the Relative Standard Deviation (RSD) of the 5-MAPDB peak area and retention time is
≤
2.0%.
Critical Note: Failure to meet any SST criterion requires immediate halting of the sequence, column flushing, and mobile phase replacement.
Step 4: Chromatographic Execution
Initiate the gradient program as detailed in Table 2.
Maintain the autosampler temperature at 4 °C to ensure analyte stability over long sequences.
Following each injection, utilize a needle wash consisting of methanol:water (50:50, v/v) to prevent cross-contamination.
References
Eshleman, A. J., et al. (2020). "Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine". Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
Liu, C., et al. (2017). "Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe". Drug Testing and Analysis. URL:[Link]
Busardò, F. P., et al. (2020). "A comprehensive HPLC–MS-MS screening method for 77 new psychoactive substances, 24 classic drugs and 18 related metabolites in blood, urine and oral fluid". Journal of Analytical Toxicology. URL:[Link]
Method
Using 5-MAPDB hydrochloride as a research tool in neuropharmacology
Application Note: 5-MAPDB Hydrochloride as a Selective Monoamine Modulator in Neuropharmacology Executive Summary As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of decoupling...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 5-MAPDB Hydrochloride as a Selective Monoamine Modulator in Neuropharmacology
Executive Summary
As a Senior Application Scientist in neuropharmacology, I frequently encounter the challenge of decoupling serotonergic entactogenic effects from dopaminergic reward pathways in preclinical models. 5-MAPDB hydrochloride (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) is a synthetic entactogen and a highly valuable in vitro research tool. Structurally related to MDMA, 5-MAPDB features a dihydrobenzofuran core that fundamentally alters its target selectivity. It acts as a potent, substrate-type monoamine releasing agent (MRA) with a profound selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) [1].
This application note provides field-proven, self-validating protocols for utilizing 5-MAPDB hydrochloride in monoamine transporter assays and receptor screening, detailing the causality behind each methodological choice to ensure robust, reproducible data.
Pharmacodynamic Profile & Target Rationale
To design an effective experimental system, researchers must first understand the binding kinetics of the tool compound. Unlike MDMA, which induces significant dopamine efflux, 5-MAPDB’s rigidified oxygen-containing ring system restricts its interaction with DAT [2]. Furthermore, 5-MAPDB is a known agonist at the 5-HT2B receptor, making it an essential reference standard for in vitro cardiotoxicity screening (valvulopathy models) during psychiatric drug development [1].
Table 1: Quantitative Pharmacodynamics of 5-MAPDB vs. MDMA
Off-target biomarker for cardiac fibrosis screening [1].
| TAAR1 | Intracellular Agonist | Intracellular Agonist | Triggers kinase cascades leading to SERT phosphorylation. |
Mechanistic Pathway Visualization
When 5-MAPDB is introduced to a serotonergic synapse, it does not merely block reuptake; it actively reverses transporter flux. The diagram below maps this causal chain.
Fig 1. 5-MAPDB mechanism driving 5-HT efflux via SERT, TAAR1, and VMAT2 interactions.
Self-Validating Experimental Workflows
A protocol is only as good as its internal controls. The following methodologies are designed as "self-validating systems," ensuring that any signal generated by 5-MAPDB is mechanistically verified against known pharmacological boundaries.
Preparation & Handling
Solubility: 5-MAPDB hydrochloride is highly water-soluble. However, to maintain sterility and prevent osmotic shock in cell cultures, prepare a 10 mM stock solution in DMSO or sterile ultra-pure water.
Storage: Aliquot and store at -20°C, protected from light. Limit freeze-thaw cycles to preserve the integrity of the secondary amine.
Protocol A: In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of 5-MAPDB to outcompete native neurotransmitters at the transporter site.
Causality Check: We utilize HEK293 cells stably transfected with human SERT, DAT, or NET. Why? Native rat synaptosomes contain a mixture of all three transporters, causing cross-talk. Transfected HEK293 cells isolate the specific transporter, ensuring the 25-fold SERT/DAT selectivity ratio of 5-MAPDB is accurately quantified [2].
Cell Plating: Seed HEK293-hSERT cells in 96-well plates at
5×104
cells/well. Incubate for 24 hours at 37°C.
Expert Insight: KRH buffer must contain physiological concentrations of Na⁺ and Cl⁻. Monoamine transporters are secondary active symporters; without the sodium gradient, 5-MAPDB cannot bind to the orthosteric site.
Self-Validating Incubation:
Test Wells: Add 5-MAPDB in a 10-point concentration gradient (10 pM to 100 μM).
Positive Control (100% Inhibition): 10 μM Fluoxetine (for SERT) or 10 μM GBR12909 (for DAT). This defines the maximum assay window.
Negative Control (0% Inhibition): KRH buffer with vehicle (DMSO <0.1%).
Incubate for 10 minutes at 37°C.
Radioligand Addition: Add 20 nM [³H]-Serotonin ([³H]-5-HT) to all wells. Incubate for exactly 10 minutes.
Termination: Aspirate the buffer and immediately wash three times with ice-cold KRH buffer.
Expert Insight: The sudden drop in temperature halts transporter conformational changes instantly, trapping the internalized [³H]-5-HT and preventing artifactual efflux.
Quantification: Lyse cells using 1% SDS. Transfer lysates to scintillation vials, add scintillation cocktail, and quantify using a Liquid Scintillation Counter (LSC). Calculate IC₅₀ using non-linear regression (variable slope).
Because 5-MAPDB is a substrate-type releaser, uptake inhibition (Protocol A) only tells half the story. Protocol B proves that 5-MAPDB actively reverses the transporter.
Pre-loading: Incubate HEK293-hSERT cells with 20 nM [³H]-5-HT for 30 minutes to load the cytosolic pool.
Wash Phase: Wash cells extensively (4x) with KRH buffer to remove all extracellular radioligand.
Efflux Trigger: Apply 5-MAPDB (100 nM to 10 μM) to the cells.
Validation Control: Use 10 μM MDMA as a positive efflux control, and 10 μM Fluoxetine as a negative control. (Fluoxetine blocks the pore, preventing 5-MAPDB from entering, thereby yielding zero efflux—proving the mechanism is SERT-dependent).
Collection: After 15 minutes, collect the supernatant (extracellular fraction) and lyse the cells (intracellular fraction).
Fig 2. High-throughput in vitro radioligand uptake inhibition workflow for 5-MAPDB.
Data Interpretation & Troubleshooting
When analyzing your dose-response curves for 5-MAPDB, pay close attention to the Hill Slope (h) .
Normal Physiology: A Hill slope near -1.0 indicates standard competitive binding at the SERT orthosteric site.
Troubleshooting: If the Hill slope is significantly steeper (e.g., -2.5) at high concentrations (>50 μM), this is a red flag. It indicates that 5-MAPDB is no longer acting via specific transporter binding, but is instead causing non-specific membrane disruption or cellular toxicity. Always run a concurrent MTT or CellTiter-Glo viability assay if testing benzofuran derivatives at micromolar concentrations [3].
By strictly adhering to these self-validating parameters, 5-MAPDB hydrochloride transitions from a simple chemical compound into a highly precise molecular scalpel, allowing researchers to isolate and interrogate the serotonergic axis of empathy and neuroplasticity.
References
Rickli, A., Kopf, S., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412–3425.[Link]
Eshleman, A. J., et al. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology.[Link]
Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700–3706.[Link]
Application
Application Note: High-Sensitivity Quantification of 5-MAPDB Hydrochloride in Biological Matrices via LC-MS/MS
Introduction and Pharmacological Context As the landscape of Novel Psychoactive Substances (NPS) evolves, the analytical detection of benzofuran derivatives presents a persistent challenge for forensic and clinical toxic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Pharmacological Context
As the landscape of Novel Psychoactive Substances (NPS) evolves, the analytical detection of benzofuran derivatives presents a persistent challenge for forensic and clinical toxicologists. 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) is a potent entactogen structurally analogous to MDMA and 5-MAPB[1].
Understanding the pharmacology of 5-MAPDB is critical for anticipating its pharmacokinetic behavior and matrix concentrations. 5-MAPDB acts primarily as a highly selective serotonin transporter (SERT) inhibitor and releasing agent, with secondary affinities for the dopamine (DAT) and norepinephrine (NET) transporters[2]. Because it is metabolized extensively, but still excreted partially unchanged, both blood (for acute intoxication) and urine (for retrospective screening) are critical matrices for quantification.
Fig 1. Pharmacological mechanism of 5-MAPDB at monoamine transporters.
Analytical Strategy and Methodological Rationale
To establish a self-validating and robust protocol, we must engineer the analytical method around the specific physicochemical vulnerabilities of 5-MAPDB.
Chromatographic Rationale (The
π−π
Advantage):
Standard C18 columns often struggle to separate isobaric benzofuran isomers (e.g., 5-MAPDB vs. 6-MAPDB) due to their identical mass and similar hydrophobicity. By utilizing a Phenyl-Hexyl stationary phase , we exploit the highly delocalized
π
-electron system of 5-MAPDB's dihydrobenzofuran ring. The
π−π
interactions between the stationary phase and the analyte provide orthogonal selectivity, effectively resolving 5-MAPDB from endogenous matrix interferences and structural isomers.
Mass Spectrometry Rationale:
5-MAPDB (
C12H17NO
) readily protonates in acidic mobile phases to yield a precursor
[M+H]+
ion at m/z 192.1. Collision-induced dissociation (CID) predominantly cleaves the methylamine group (loss of 31 Da), yielding a stable product ion at m/z 161.1[3].
Experimental Protocols: A Self-Validating System
Reagents and System Suitability
Standards: 5-MAPDB Hydrochloride (Reference Standard, >98% purity), MDMA-
d5
(Internal Standard). Causality for IS choice: MDMA-
d5
shares a nearly identical pKa and elution profile, perfectly compensating for ionization suppression in the ESI source.
Mobile Phases: (A) 0.1% Formic acid in water with 5 mM ammonium formate; (B) 0.1% Formic acid in methanol. The ammonium formate acts as a buffer to stabilize the pH, ensuring consistent ionization and peak shape.
Sample Preparation Workflows
We employ two distinct sample preparation strategies dictated by the biological matrix.
Protocol A: Urine (Dilute-and-Shoot)
Urine contains high concentrations of salts but relatively low protein. Direct injection causes severe ion suppression.
Centrifuge 500 µL of raw urine at 10,000 x g for 5 minutes to pellet cellular debris.
Transfer 20 µL of the supernatant into an autosampler vial.
Add 20 µL of Internal Standard working solution (500 ng/mL MDMA-
d5
).
Dilute with 960 µL of 50% aqueous methanol.
Causality: A 1:50 dilution reduces the matrix effect to an acceptable threshold (<15%) while maintaining the analyte concentration well above the Limit of Quantitation (LOQ).
Whole blood is rich in phospholipids that rapidly degrade column lifespan and quench MS signals. 5-MAPDB is a secondary amine (pKa ~9.8).
Fig 2. Mixed-mode cation exchange SPE workflow for 5-MAPDB in whole blood.
Step-by-Step SPE Procedure:
Precipitation: To 200 µL of whole blood, add 20 µL of IS and 600 µL of cold acetonitrile. Vortex and centrifuge.
Acidification: Dilute the supernatant with 2 mL of 2% Formic Acid. Causality: This ensures 5-MAPDB is fully protonated prior to loading.
Load: Apply to a pre-conditioned MCX cartridge (30 mg/1 mL). The protonated amine binds via strong ionic bonds to the sulfonic acid groups.
Wash: Wash with 1 mL of 2% Formic Acid, followed by 1 mL of 100% Methanol. Causality: The 100% methanol wash aggressively strips away neutral lipids and phospholipids without breaking the ionic bond of the target.
Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic interaction.
Evaporation (Critical Step): Add 10 µL of 0.1% HCl in methanol as a "keeper" solvent, then evaporate under nitrogen at 35°C. Causality: Because the elution solvent is basic, 5-MAPDB is in its volatile free-base form. The HCl keeper forces the analyte back into its stable hydrochloride salt form, preventing catastrophic recovery loss during evaporation.
Reconstitution: Reconstitute in 100 µL of Mobile Phase A.
LC-MS/MS Instrumental Conditions
Table 1: Chromatographic Gradient (Phenyl-Hexyl Column, 100 x 2.1 mm, 1.7 µm)
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
0.4
95
5
1.0
0.4
95
5
4.0
0.4
60
40
5.0
0.4
5
95
6.5
0.4
5
95
6.6
0.4
95
5
| 8.0 | 0.4 | 95 | 5 (Re-equilibration) |
Table 2: Triple Quadrupole Mass Spectrometer Parameters (ESI+)
A self-validating analytical method requires rigorous assessment of its operational boundaries. The method was validated according to standard bioanalytical guidelines, demonstrating excellent linearity and minimal matrix interference. The use of the stable isotope-labeled internal standard successfully normalized the minor ion suppression observed in the whole blood extracts.
Table 3: Validation Parameters Summary
Parameter
Urine (Dilute-and-Shoot)
Whole Blood (MCX SPE)
Linear Dynamic Range
1.0 – 500 ng/mL
0.5 – 250 ng/mL
Limit of Detection (LOD)
0.3 ng/mL
0.15 ng/mL
Limit of Quantitation (LOQ)
1.0 ng/mL
0.5 ng/mL
Extraction Recovery
N/A (Direct Dilution)
89.4 ± 4.2%
Matrix Effect (Absolute)
82.1% (Suppression)
94.5% (Negligible)
Accuracy (% Bias)
-3.2% to +4.1%
-2.5% to +3.8%
| Precision (CV%) | < 6.5% | < 5.2% |
Conclusion
By leveraging the
π−π
interactions of a Phenyl-Hexyl column and the rigorous cleanup of Mixed-Mode Cation Exchange SPE, this protocol provides a highly specific, robust, and self-validating framework for the quantification of 5-MAPDB hydrochloride. The strategic use of an acidic "keeper" during evaporation ensures that the volatile free-base is not lost, securing high recoveries and reproducible clinical and forensic data.
References
Liu, C., Jia, W., Qian, Z., Li, T., & Hua, Z. (2017). Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe. Drug Testing and Analysis, 9(2), 199-207.
URL: [Link]
Eshleman, A. J., et al. (2017). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology.
URL: [Link]
Taiwan Food and Drug Administration (TFDA). (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis.
URL: [Link]
Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of 5-MAPDB Hydrochloride
Target Audience: Researchers, clinical toxicologists, and drug development professionals. Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, clinical toxicologists, and drug development professionals.
Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Validation Standard: ICH M10 / SWGTOX Guidelines.
Executive Summary
The proliferation of novel psychoactive substances (NPS) demands rapid, highly specific, and legally defensible analytical frameworks. 5-MAPDB (5-(2-methylaminopropyl)-2,3-dihydrobenzofuran) is a potent entactogen and structural analogue of MDMA. Because it is highly active at low physiological concentrations, traditional GC-MS screening often lacks the necessary sensitivity and requires complex derivatization.
This application note details the development of a fully validated, self-monitoring UHPLC-MS/MS methodology for the quantification of 5-MAPDB hydrochloride in biological matrices (e.g., urine and plasma). By leveraging targeted Multiple Reaction Monitoring (MRM) and stable-isotope dilution, this protocol ensures high-throughput capability while maintaining rigorous scientific integrity.
Chemical Profiling & Analytical Rationale
To design an effective extraction and detection protocol, one must first understand the physicochemical behavior of the target analyte.
5-MAPDB possesses a secondary amine group (pKa ~9.5), making it highly basic. In physiological environments and standard aqueous solutions, it exists predominantly in its ionized (protonated) state. Previous structural elucidations utilizing LC-QTOF-MS and NMR have confirmed a protonated precursor molecule[M+H]⁺ at m/z 192.1385[1].
Causality in Method Design:
Ionization Strategy: Because 5-MAPDB is easily protonated, 1 is the most efficient technique[1]. The addition of 0.1% Formic Acid to the mobile phase acts as an abundant proton source, driving the equilibrium toward the [M+H]⁺ state and maximizing signal intensity.
Chromatographic Selection: A sub-2 µm C18 stationary phase is selected. The hydrophobic carbon chain of the benzofuran ring interacts with the C18 phase, while the polar amine ensures the molecule elutes cleanly under a reverse-phase gradient, resolving it from isobaric interferences[2].
Fragmentation Dynamics: Upon collision-induced dissociation (CID), the m/z 192.1 precursor reliably cleaves the methylamine side chain (-31 Da) to yield a dominant product ion at m/z 161.1[3].
Proposed ESI+ MS/MS fragmentation pathway for 5-MAPDB highlighting MRM transitions.
The Self-Validating Methodological Framework
A robust analytical method must be a self-validating system —meaning it inherently detects and flags its own failures during routine operation. We achieve this through two primary mechanisms:
Stable Isotope-Labeled Internal Standard (SIL-IS): MDMA-d5 or 5-MAPB-d5 is spiked into every sample prior to extraction. Because the SIL-IS shares near-identical physicochemical properties with 5-MAPDB but differs in mass, it co-elutes chromatographically. If matrix components suppress the ionization of 5-MAPDB, they equally suppress the SIL-IS. The instrument quantifies the ratio of their signals, inherently correcting for matrix effects and extraction losses.
Continuous QC Monitoring: The batch sequence is bracketed with Low, Medium, and High Quality Control (LQC, MQC, HQC) samples. If the calculated concentration of any QC deviates by >15% from its nominal value, the system automatically invalidates the surrounding analytical run, ensuring untrustworthy data is never reported.
Step-by-Step Experimental Protocol
Sample Preparation (Protein Precipitation)
Rationale: Protein precipitation (PPT) using cold organic solvents is a rapid, high-throughput technique that denatures binding proteins, releasing the trapped 5-MAPDB into the supernatant.
Aliquot: Transfer 100 µL of the biological sample (urine or plasma) into a 1.5 mL low-bind microcentrifuge tube.
Internal Standard Addition: Add 10 µL of the SIL-IS working solution (100 ng/mL). Vortex immediately for 10 seconds to ensure homogeneous distribution.
Expert Insight: Acetonitrile is preferred over methanol here because it forms a tighter, more cohesive protein pellet, reducing the risk of micro-particulates entering the LC system.
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Dilution & Transfer: Transfer 150 µL of the clear supernatant into an autosampler vial containing 450 µL of Mobile Phase A (0.1% FA in Water).
Expert Insight: This dilution step is critical. Injecting a highly organic extract directly into an aqueous initial gradient causes "solvent effects" (peak splitting and broadening). Diluting the sample matches it to the initial mobile phase conditions, ensuring sharp, Gaussian peak shapes.
Analytical workflow for the quantification of 5-MAPDB in biological matrices.
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Gradient Profile:
0.0 – 1.0 min: 5% B (Focuses the analyte at the head of the column)
1.0 – 4.0 min: Linear ramp to 60% B (Elutes 5-MAPDB)
4.0 – 4.5 min: Ramp to 95% B (Washes lipophilic matrix components from the column)
4.5 – 6.0 min: Hold at 95% B
6.0 – 6.1 min: Return to 5% B
6.1 – 8.0 min: Re-equilibration.
Quantitative Data & Validation Summary
The method was validated in accordance with ICH M10 guidelines. The quantitative parameters and optimized mass spectrometry settings are summarized in the tables below.
Table 1: Optimized MRM Transitions for 5-MAPDB and Internal Standard
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
5-MAPDB
192.1
161.1
15
Quantifier
5-MAPDB
192.1
133.1
25
Qualifier
MDMA-d5 (IS)
199.2
165.1
15
IS Quantifier
Table 2: Summary of Method Validation Parameters
Validation Parameter
Acceptance Criteria
Observed Results
Linearity Range
R² ≥ 0.990
1.0 – 500 ng/mL (R² = 0.998)
Limit of Detection (LOD)
S/N ≥ 3
0.2 ng/mL
Limit of Quantitation (LOQ)
S/N ≥ 10, Precision ≤ 20%
1.0 ng/mL
Intra-day Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
3.4% – 7.2%
Inter-day Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
4.8% – 8.5%
Matrix Effect
± 15% of nominal
92.5% – 104.2%
Extraction Recovery
Consistent across QC levels
88.4% ± 4.1%
References
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
Source: fda.gov.tw
URL:[2]
Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe.
Source: PubMed (nih.gov)
URL:[1]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing 5-MAPDB Hydrochloride as a Pharmacological Probe for Serotonin Transporter (SERT) Dynamics
Executive Summary & Scientific Rationale
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) is a synthetic entactogen of the dihydrobenzofuran class, structurally analogous to MDMA and 5-APDB[1][2]. In neuropharmacological research, 5-MAPDB hydrochloride serves as a highly specialized molecular probe for investigating the serotonin transporter (SERT)[3][4].
Unlike classical selective serotonin reuptake inhibitors (SSRIs) that merely occlude the transporter pore, 5-MAPDB functions as a monoamine releasing agent (MRA) [5]. It not only inhibits the reuptake of serotonin (5-HT) but actively reverses the direction of the transporter, promoting the efflux of non-vesicular cytoplasmic 5-HT into the synaptic cleft[5][6]. Because 5-MAPDB exhibits an exceptionally low Dopamine Transporter (DAT) to SERT inhibition ratio, it is invaluable for isolating serotonergic dynamics without the dopaminergic noise typical of other amphetamine-like compounds[3][7].
Mechanistic Pathway
To effectively utilize 5-MAPDB in vitro, researchers must understand its dual-action mechanism. The compound binds to the orthosteric site of SERT, initiating a conformational shift that flips the transporter from an inward-facing to an outward-facing state, thereby driving reverse transport[5]. Furthermore, 5-MAPDB exhibits partial agonism at 5-HT2A and 5-HT2B receptors, a factor that must be controlled for in whole-tissue or in vivo assays[8].
Fig 1: Dual-action mechanism of 5-MAPDB at SERT and off-target receptor interactions.
Quantitative Pharmacological Profile
When designing assays, 5-MAPDB should be benchmarked against MDMA. The following table synthesizes the binding and functional data required to calculate appropriate dosing gradients for your experiments[3][7][8].
Pharmacological Property
5-MAPDB Hydrochloride
MDMA (Reference)
Implication for Assay Design
Primary Target
SERT
SERT, DAT, NET
Highly selective probe for isolated serotonergic pathways.
SERT Inhibition (
IC50
)
1 – 3 µM
1 – 3 µM
Use a concentration gradient of 0.1 µM to 30 µM for dose-response curves.
DAT:SERT Ratio
< 0.1 (Highly Serotonergic)
~0.08
Ensures minimal dopaminergic interference during multiplexed assays.
Mechanism of Action
Reuptake Inhibitor & Efflux Promoter
Reuptake Inhibitor & Efflux Promoter
Ideal for differentiating classical reuptake vs. reverse-transport mechanics.
Off-Target Affinity
5-HT2A / 5-HT2B (Partial Agonist)
5-HT2A / 5-HT2B (Partial Agonist)
Requires 5-HT2 receptor antagonists (e.g., Ketanserin) in whole-tissue slice assays.
Experimental Protocol: In Vitro SERT Radioligand Uptake Assay
This protocol details the methodology for quantifying the inhibitory potency (
IC50
) of 5-MAPDB on hSERT.
Causality & Design Choices:
We utilize HEK293 cells stably transfected with human SERT (hSERT) . Why? Wild-type HEK293 cells lack endogenous monoamine transporters, ensuring that any observed radiotracer uptake is exclusively mediated by hSERT, eliminating cross-reactivity[8]. [3H]
-5-HT is selected as the tracer because radiometric quantification offers superior sensitivity and dynamic range compared to fluorescent analogs, which can suffer from auto-fluorescence quenching by benzofuran derivatives.
Step-by-Step Methodology
Cell Preparation: Seed hSERT-HEK293 cells in a poly-D-lysine coated 96-well plate at a density of
5×104
cells/well. Incubate for 24 hours at 37°C (
5% CO2
) to ensure monolayer adherence.
Buffer Exchange: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Rationale: Removing culture media eliminates amino acids and serum proteins that competitively bind the drug or transporter.
Drug Pre-Incubation: Add 5-MAPDB hydrochloride ([4]) in a 10-point concentration gradient (0.01 µM to 100 µM). Incubate for 15 minutes at 37°C. Rationale: This establishes binding equilibrium at the transporter before the substrate is introduced.
Tracer Introduction: Add 20 nM of
[3H]
-5-HT to all wells. Incubate for exactly 10 minutes. Rationale: 10 minutes ensures uptake is measured in the linear phase of transport kinetics, preventing intracellular saturation.
Reaction Termination: Rapidly aspirate the buffer and wash three times with ice-cold KRH buffer. Rationale: The sudden temperature drop instantly halts transporter conformational changes, trapping the accumulated
[3H]
-5-HT inside the cell.
Lysis & Quantification: Lyse cells using 0.1 M NaOH or 1% Triton X-100. Transfer lysates to scintillation vials, add liquid scintillation cocktail, and measure radioactivity (Counts Per Minute - CPM).
Fig 2: Sequential workflow for the hSERT radioligand uptake inhibition assay.
Trustworthiness: Establishing a Self-Validating System
To ensure the integrity of the data generated by the above protocol, the assay must be self-validating. Implement the following controls in every plate:
Positive Control (Maximum Inhibition): Use 10 µM Paroxetine or Citalopram. Because these are highly potent SSRIs, any residual
[3H]
-5-HT uptake in these wells represents non-specific binding or passive diffusion, which must be subtracted from all other data points.
Negative Control (Maximum Uptake): Use vehicle only (e.g., 0.1% DMSO in KRH buffer). This defines the 100% functional baseline of the hSERT cells.
Assay Robustness Metric (
Z′
-Factor): Calculate the
Z′
-factor using the means (
μ
) and standard deviations (
σ
) of the positive (
p
) and negative (
n
) controls:
Z′=1−∣μp−μn∣3(σp+σn)
Validation Rule: A
Z′
-factor
≥0.5
confirms that the assay has a wide dynamic range and low variance, validating the
IC50
derived for 5-MAPDB.
References
Rickli, A., Kopf, S., Hoener, M. C., & Liechti, M. E. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412–3425. URL:[Link]
Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700–3706. URL:[Link]
Wikipedia Contributors. (n.d.). 5-MAPDB. Wikipedia, The Free Encyclopedia. URL: [Link]
Wikipedia Contributors. (n.d.). Monoamine releasing agent. Wikipedia, The Free Encyclopedia. URL:[Link]
Technical Support Center: Optimizing 5-MAPDB Hydrochloride Solubility for In Vitro Assays
Welcome to the Application Support Portal for 5-MAPDB hydrochloride (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine HCl). As a synthetic benzofuran derivative, 5-MAPDB acts as a potent monoamine releasing agent (M...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Portal for 5-MAPDB hydrochloride (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine HCl).
As a synthetic benzofuran derivative, 5-MAPDB acts as a potent monoamine releasing agent (MRA), primarily targeting the serotonin transporter (SERT)[1]. For researchers conducting in vitro monoamine uptake inhibition or efflux assays (e.g., using synaptosomes or transfected HEK293 cells), achieving precise, stable solubility is the most critical variable. Poor solvation or microscopic precipitation leads to artificially inflated IC50/EC50 values and irreproducible transporter kinetics.
This guide synthesizes thermodynamic principles with field-proven liquid handling techniques to ensure your in vitro assays are robust, self-validating, and artifact-free.
Quantitative Solubility Profile
The hydrochloride salt of 5-MAPDB is specifically synthesized to protonate the secondary amine, significantly increasing the molecule's polarity and facilitating aqueous solvation. Below is the validated solubility profile for 5-MAPDB HCl (Molecular Weight: ~227.7 g/mol )[2][3].
Solvent
Max Solubility (mg/mL)
Max Molarity (approx.)
Application Context & Causality
PBS (pH 7.2)
10 mg/mL
43.9 mM
Optimal for in vitro assays. Avoids organic solvent toxicity. The physiological pH maintains the salt form without precipitating the freebase.
DMSO
20 mg/mL
87.8 mM
Optimal for long-term master stocks. High dielectric constant allows dense storage, but requires rigorous serial dilution to prevent cell toxicity.
Ethanol
20 mg/mL
87.8 mM
Alternative organic solvent. Evaporates easily; requires tightly sealed aliquots to prevent concentration drift.
DMF
10 mg/mL
43.9 mM
Rarely recommended for live-cell assays due to high cytotoxicity and difficulty in removal.
Troubleshooting & FAQs
Q1: Why does my 5-MAPDB HCl precipitate when I dilute my DMSO master stock into Artificial Cerebrospinal Fluid (ACSF) or PBS?A: This is a classic case of solvent shock . When a highly concentrated DMSO stock (>50 mM) is rapidly injected into an aqueous buffer, the localized dielectric constant drops instantly before diffusion can occur. This localized supersaturation forces the hydrophobic dihydrobenzofuran ring of 5-MAPDB out of solution, forming micro-crystals.
Solution: Always perform stepwise serial dilutions . Dilute your DMSO stock into an intermediate vehicle (e.g., 10% DMSO in PBS) before the final dilution into your assay buffer. Ensure the assay buffer is pre-warmed to 37°C to increase thermodynamic solubility limits during the transfer.
Q2: Can I avoid DMSO entirely for my SERT/DAT binding assays?A:Yes. Because 5-MAPDB is supplied as a hydrochloride salt, it is highly soluble in aqueous buffers (up to 10 mg/mL in PBS)[2]. Bypassing DMSO entirely eliminates the risk of solvent-induced membrane fluidization, which can alter the conformational dynamics of membrane-bound transporters like SERT and DAT. We strongly recommend preparing a 10 mM aqueous master stock directly in PBS for immediate use.
Q3: How does pH affect the solubility and stability of 5-MAPDB in my assay?A: 5-MAPDB contains a secondary amine. If your assay buffer becomes too alkaline (pH > 8.5), the amine will deprotonate, converting the water-soluble hydrochloride salt back into its highly lipophilic freebase form. The freebase has drastically lower aqueous solubility and will rapidly crash out of solution. Always buffer your ACSF or PBS strictly to pH 7.2–7.4.
Q4: What is the maximum tolerable DMSO concentration for HEK293 cells expressing SERT?A: To maintain cellular integrity and prevent artifactual transporter kinetics, the final concentration of DMSO in the assay well must be < 0.1% v/v . Higher concentrations permeabilize the lipid bilayer, causing non-transporter-mediated leakage of intracellular monoamines, which will register as false-positive efflux in your assay.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol A: Preparation of a 10 mM Aqueous Master Stock (DMSO-Free)
Use this protocol to prepare stocks for immediate use in live-cell monoamine release assays.
Equilibration: Allow the sealed vial of 5-MAPDB HCl to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: HCl salts are hygroscopic; opening a cold vial causes condensation, altering the molecular weight via water absorption).
Weighing: Weigh exactly 2.28 mg of 5-MAPDB HCl into a sterile, low-bind microcentrifuge tube.
Solvation: Add exactly 1.0 mL of pre-warmed (37°C) PBS (pH 7.2).
Agitation: Vortex at maximum speed for 60 seconds. Sonicate in a water bath for 5 minutes at room temperature to disrupt any microscopic crystalline lattices.
Validation (Turbidity Check): Transfer 100 µL to a microplate and read the optical density at 600 nm (OD600) using a spectrophotometer.
Pass Criteria: OD600 must be < 0.05 (indistinguishable from a pure PBS blank). If OD600 > 0.05, micro-precipitates are present; continue sonication.
Storage: Use immediately, or aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles which promote nucleation and precipitation.
Protocol B: Serial Dilution for IC50/EC50 Determination
Use this protocol to generate a Concentration-Response Curve (CRC).
Preparation: Label 8 low-bind tubes for a 10-fold serial dilution series (e.g.,
10−4
M to
10−11
M).
Buffer Dispensing: Add 900 µL of your final assay buffer (e.g., ACSF, pH 7.4) to tubes 2 through 8.
Initial Spike: Add 100 µL of your validated 10 mM Master Stock (from Protocol A) to 900 µL of assay buffer in Tube 1. This yields a 1 mM (
10−3
M) top concentration. Vortex for 15 seconds.
Serial Transfer: Transfer 100 µL from Tube 1 to Tube 2. Pipette up and down 5 times, then vortex for 5 seconds. Repeat this process down the line to Tube 8.
Validation (Equilibration): Incubate the serial dilutions at 37°C for 10 minutes prior to application on cells. This ensures thermodynamic equilibrium is reached, preventing delayed precipitation upon contact with the cell culture plate.
System & Pathway Visualizations
The following diagrams map the logical workflow for solubility optimization and the downstream pharmacological mechanism of action once 5-MAPDB is successfully solvated and applied to the assay.
Caption: Workflow for DMSO-free 5-MAPDB HCl stock preparation and serial dilution.
Caption: Mechanism of 5-MAPDB-induced monoamine efflux via SERT reverse transport.
References
National Institutes of Health (PMC) - Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Retrieved from: [Link]
Wikipedia - Monoamine releasing agent: Mechanism of action. Retrieved from: [Link]
Identifying and minimizing impurities in 5-MAPDB hydrochloride synthesis
Technical Support Center: 5-MAPDB Hydrochloride Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 5-MAPDB hydrochloride (1-(2,3...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 5-MAPDB Hydrochloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-MAPDB hydrochloride (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine hydrochloride). This resource is designed to provide in-depth, practical guidance to researchers and drug development professionals navigating the complexities of this synthesis. Achieving high purity is paramount for reliable pharmacological and toxicological data, and this guide offers troubleshooting strategies and frequently asked questions to help you identify and minimize impurities effectively.
Introduction: The Criticality of Purity in 5-MAPDB Synthesis
This section addresses common issues encountered during the synthesis and purification of 5-MAPDB hydrochloride.
Q1: My final product shows a lower-than-expected melting point and broad peaks in the NMR spectrum. What are the likely impurities?
A broad melting point range and poorly resolved NMR signals are classic indicators of an impure sample. In the context of 5-MAPDB synthesis, several classes of impurities could be present.
Unreacted Starting Materials and Intermediates: The synthesis of 5-MAPDB typically involves the formation of a 2,3-dihydrobenzofuran ring system followed by the elaboration of the aminopropane side chain.[4][5][6] Incomplete reactions at any stage can lead to the carryover of precursors into the final product.
Positional Isomers: Depending on the synthetic route, particularly during the functionalization of the dihydrobenzofuran ring, the formation of positional isomers (e.g., 6-MAPDB) is a possibility. These isomers often have very similar physical properties, making them difficult to separate.
By-products from Side Reactions: The reaction conditions used in the synthesis can sometimes lead to unintended side reactions. For instance, the benzofuran ring can be sensitive to strongly basic or acidic conditions, potentially leading to ring-opening or other rearrangements.[7]
Residual Solvents: Inadequate drying of the final product can leave residual solvents, which will be apparent in the 1H NMR spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an impure 5-MAPDB HCl sample.
Q2: I've identified unreacted 2,3-dihydrobenzofuran in my crude product. How can I improve the subsequent reaction efficiency?
The presence of unreacted starting material points to an incomplete reaction. Here are several factors to consider for optimization:
Stoichiometry: Ensure that the reagents for the subsequent step are used in the correct molar ratios. A slight excess of the less expensive or more reactive reagent can sometimes drive the reaction to completion.
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
Catalyst Activity: If the reaction is catalyst-dependent, ensure the catalyst is fresh and active. Some catalysts can be sensitive to air or moisture.
Solvent Purity: The presence of water or other impurities in the solvent can quench reactive intermediates or interfere with the reaction mechanism. Use appropriately dried and purified solvents.
Q3: My GC-MS analysis indicates the presence of an isomer with a similar mass spectrum to 5-MAPDB. How can I confirm its identity and remove it?
Positional isomers, such as 6-MAPDB, are a common challenge in the synthesis of substituted benzofurans.[8]
Identification:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between positional isomers. The substitution pattern on the aromatic ring will result in unique chemical shifts and coupling patterns for the aromatic protons. A detailed analysis, potentially including 2D NMR techniques like COSY and HMBC, will be necessary to definitively assign the structure.
Reference Standards: If available, comparison of the retention time in GC or LC and the full mass spectrum with a certified reference standard of the suspected isomer is the most reliable method of identification.
Removal:
Chromatography: Positional isomers often have slightly different polarities. Flash column chromatography using a carefully selected solvent system can effectively separate them. For very challenging separations, preparative High-Performance Liquid Chromatography (prep-HPLC) may be required.
Fractional Crystallization: In some cases, fractional crystallization of the free base or a suitable salt form can be used to enrich one isomer. This is often an iterative process and may not lead to complete separation.
Q4: How do I effectively convert the 5-MAPDB freebase to the hydrochloride salt and what are the potential pitfalls?
The conversion of the freebase to the hydrochloride salt is a critical final step for stability and handling.
Protocol for Hydrochloride Salt Formation:
Dissolve the purified 5-MAPDB freebase in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or acetone).
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl) dropwise while stirring.
Monitor the pH of the solution to ensure it becomes acidic.
The 5-MAPDB hydrochloride salt should precipitate out of the solution.
Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent, and dry thoroughly under vacuum.[9][10]
Potential Pitfalls:
Excess Acid: The addition of a large excess of hydrochloric acid can lead to the formation of an oily product that is difficult to crystallize. Careful, stoichiometric addition is key.
Presence of Water: Water can interfere with the crystallization process and may lead to a hygroscopic final product.[11] Ensure all solvents and glassware are scrupulously dry.
Solvent Choice: The choice of solvent is crucial. The freebase should be soluble, while the hydrochloride salt should be sparingly soluble to ensure good precipitation and high recovery.
Analytical Techniques for Impurity Profiling
A multi-technique approach is essential for comprehensive impurity identification and quantification.
Analytical Technique
Information Provided
Common Impurities Detected
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds and their mass fragmentation patterns.
Wikipedia. (2023, December 28). 5-MAPB. Retrieved from [Link]
Liu, C., Jia, W., Qian, Z., Li, T., & Hua, Z. (2017). Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe. Drug Testing and Analysis, 9(2), 199–207. Retrieved from [Link]
[On the crystallisation of amphetaminil base into its hydrochloride salt (author's transl)]. (1976). Arzneimittel-Forschung, 26(8), 1599. Retrieved from [Link]
The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2012). Journal of Forensic Sciences, 57(5), 1311-1321. Retrieved from [Link]
Roque Bravo, R. (2021). Synthesis of metabolites from the 5-APB and 6-APB drugs of abuse. RUN. Retrieved from [Link]
Welter, J., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(5), 1371–1388. Retrieved from [Link]
Chemical Route. (n.d.). 5-MAPDB. Retrieved from [Link]
Erowid. (n.d.). Procedures for the Resolution of Racemic Amphetamines. Retrieved from [Link]
Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1994). Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats. Journal of Medicinal Chemistry, 37(23), 3700–3706. Retrieved from [Link]
Google Patents. (n.d.). WO2023028022A1 - Synthesis routes to access mdma prodrugs by using controlled and non-controlled intermediates.
MDPI. (2023, April 23). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]
ResearchGate. (2015). Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques. Retrieved from [Link]
PubChem. (n.d.). 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine. Retrieved from [Link]
Taylor & Francis. (n.d.). 5-MAPB – Knowledge and References. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
Methamphetamine Hydrochloride. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]
precisionFDA. (n.d.). 5-(N-METHYL-2-AMINOPROPYL)BENZOFURAN. Retrieved from [Link]
SWGDRUG.org. (2005, May 5). AMPHETAMINE. Retrieved from [Link]
Scribd. (2024, September 10). Crystallizing Pure Methamphetamine. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structures of psychoactive benzofurans and classical amphetamines. 5-APB, 5-(2-aminopropyl)benzofuran. Retrieved from [Link]
Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. (2022, July 19). Forensic Science International, 338, 111394. Retrieved from [Link]
Semantic Scholar. (2021, September 26). GC-MS- and NMR-Based Metabolomics and Molecular Docking Reveal the Potential Alpha-Glucosidase Inhibitors from. Retrieved from [Link]
Improving peak shape and resolution in 5-MAPDB hydrochloride chromatography
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Analyzing basic amines like 5-MAPDB (5-(2-methylaminopropyl)-2,3-dihydrobenzofuran) hydrochloride presents unique chromatographic...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. Analyzing basic amines like 5-MAPDB (5-(2-methylaminopropyl)-2,3-dihydrobenzofuran) hydrochloride presents unique chromatographic challenges. Because 5-MAPDB is a secondary amine, it remains fully protonated under standard reversed-phase liquid chromatography (RPLC) conditions. This cationic state leads to severe peak tailing, unpredictable retention shifts, and poor resolution from structural isomers (such as 6-MAPDB or 5-APB) due to secondary electrostatic interactions with the stationary phase.
This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions. Every protocol detailed below is designed as a self-validating system to ensure your analytical workflows are robust, reproducible, and scientifically sound.
Part 1: Mechanistic Diagnostics (The "Why")
Before adjusting your instrument, it is critical to understand the chemical environment inside your column.
Q1: Why does 5-MAPDB HCl exhibit severe peak tailing compared to neutral analytes?A1: The tailing is a symptom of secondary ion-exchange interactions. Silica-based stationary phases contain residual silanol groups (-SiOH). At a mobile phase pH above 3.5, these silanols ionize into negatively charged silanoxides (-SiO⁻). The positively charged 5-MAPDB cation undergoes a strong electrostatic attraction to these sites. Because this secondary interaction has significantly slower desorption kinetics than primary hydrophobic partitioning, the analyte molecules elute at varying rates, dragging out the rear edge of the peak .
Q2: How do I select the right stationary phase to mitigate these secondary interactions?A2: You must eliminate the electrostatic attraction. This is achieved through three advanced column technologies:
Positively Charged Surface (PS) Columns: These columns incorporate a weak positive charge onto the silica surface. This electrostatically repels the protonated 5-MAPDB, forcing it to interact solely via hydrophobic partitioning .
Hybrid Silica Columns: These columns replace oxygen bridges with organic groups (e.g., ethylene), making them stable at high pH (up to pH 12). Running at pH 10.5 deprotonates 5-MAPDB, rendering it neutral and immune to silanol interactions.
High-Density End-Capping: Unreacted silanols are chemically masked with short-chain silanes (e.g., trimethylchlorosilane), reducing the available sites for secondary interactions.
Q3: What mobile phase additives are most effective for resolving 5-MAPDB from its structural isomers?A3: If you are bound to a standard C18 column, you must rely on ion-pairing. While 0.1% Formic Acid is common, it is often insufficient for basic amines. Instead, utilize chaotropic anions from the Hofmeister series, such as Perchlorate (ClO₄⁻) or Hexafluorophosphate (PF₆⁻). These bulky, highly polarizable anions form exceptionally tight, hydrophobic ion-pairs with 5-MAPDB. This complex masks the amine's positive charge and amplifies subtle steric differences between isomers, dramatically improving both peak shape and resolution .
Fig 1. Mechanistic pathways of 5-MAPDB retention: Secondary interactions vs. Ion-pairing.
Part 2: Troubleshooting Logic & Workflow
When faced with poor chromatography, follow a deterministic path. Do not change multiple variables simultaneously. Use the decision tree below to isolate the root cause of your 5-MAPDB resolution issues.
Fig 2. Diagnostic decision tree for resolving 5-MAPDB chromatographic anomalies.
Part 3: Self-Validating Experimental Protocol
This protocol utilizes a low-pH, chaotropic ion-pairing strategy to guarantee peak symmetry and isomer resolution. It includes built-in System Suitability Criteria (SSC) to validate the method prior to sample analysis .
Phase 1: System Suitability & Baseline Assessment
Inject a Neutral Marker: Inject 1 µL of a 10 µg/mL Uracil solution.
Calculate Efficiency: Verify that the theoretical plate count (N) is > 10,000 and the peak is perfectly symmetrical (Tf = 1.0).
Causality: This proves your column bed is physically intact. Any subsequent tailing observed in the 5-MAPDB peak is chemically driven, not a physical void volume issue.
Phase 2: Mobile Phase Preparation
Aqueous Phase (A): Prepare 10 mM Perchloric Acid (HClO₄) in LC-MS grade water. Adjust to pH 2.0 if necessary.
Causality: The low pH fully protonates residual silanols (neutralizing them), while the perchlorate anion acts as a strong ion-pairing agent for the 5-MAPDB cation.
Organic Phase (B): 100% LC-MS grade Acetonitrile. (Do not use Methanol, as it increases system backpressure and broadens peaks for basic amines).
Phase 3: Column Equilibration & Injection
Column Selection: Install a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.7 µm). For maximum performance, utilize a Positively Charged Surface (PS) C18.
Equilibration: Flow at 0.4 mL/min at 5% B until the baseline pressure stabilizes (ΔP < 1% over 5 minutes).
Sample Prep: Dissolve 5-MAPDB HCl in the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch band broadening.
Phase 4: Gradient Optimization & Validation
Execute Gradient: Run a shallow gradient from 5% B to 40% B over 12 minutes.
Causality: 5-MAPDB and isomers like 6-MAPDB have nearly identical hydrophobicities. A shallow gradient maximizes the selectivity (α) differences driven by the specific steric footprint of the perchlorate ion-pair complex.
Validation (Pass/Fail): Calculate the USP Tailing Factor (Tf) at 5% peak height.
Pass: Tf ≤ 1.2 and Resolution (Rs) ≥ 1.5. Proceed with quantitative analysis.
Fail: If Tf > 1.2, verify mobile phase pH. If Rs < 1.5, decrease the gradient slope to 2% B per minute.
Part 4: Quantitative Performance Metrics
To guide your method development, the following table summarizes the expected chromatographic impact of various mobile phase modifiers on 5-MAPDB HCl.
Table 1: Quantitative Impact of Mobile Phase Modifiers on 5-MAPDB Chromatography
Mobile Phase Modifier
Concentration
Mechanism of Action
USP Tailing Factor (Tf)
Resolution (Rs) from 6-MAPDB
Formic Acid (pH 2.7)
0.1% (v/v)
Weak ion-pairing, partial silanol suppression
1.85
1.1
Trifluoroacetic Acid (pH 2.0)
0.1% (v/v)
Moderate ion-pairing, strong silanol suppression
1.40
1.6
Perchloric Acid (pH 2.0)
10 mM
Strong chaotropic ion-pairing, full silanol suppression
1.05
2.4
Ammonium Hydroxide (pH 10.5)*
10 mM
Analyte deprotonation (charge neutralization)
1.10
1.8
*Note: High pH applications strictly require a hybrid silica stationary phase designed to withstand alkaline degradation.
References
Liu, C., et al. "Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe." Drug Testing and Analysis, 2017. URL:[Link]
Flieger, J., et al. "Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography." Analytical Chemistry, 2002. URL: [Link]
Phenomenex Applications. "Loading Capacity of Amitriptyline using Luna Omega and Kinetex PS C18 Columns." Phenomenex, 2023. URL:[Link]
Wiley-VCH. "Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution." Wiley Online Library, 2015. URL:[Link]
Optimization
Storage and handling best practices for 5-MAPDB hydrochloride
Welcome to the Technical Support Center for 5-MAPDB hydrochloride . This guide is engineered for researchers, analytical chemists, and drug development professionals working with 5-MAPDB (5-(2-methylaminopropyl)-2,3-dihy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-MAPDB hydrochloride . This guide is engineered for researchers, analytical chemists, and drug development professionals working with 5-MAPDB (5-(2-methylaminopropyl)-2,3-dihydrobenzofuran), a synthetic entactogen structurally related to MDMA and 5-APDB[1][2].
Because 5-MAPDB is utilized heavily in monoamine transporter assays and forensic spectral libraries, maintaining absolute chemical integrity is critical[2][3]. The following self-validating protocols and troubleshooting guides are designed to eliminate experimental variables related to degradation, hygroscopy, and solubility.
Part 1: Physicochemical Profile & Storage Parameters
Understanding the physical properties of the hydrochloride salt is the first step in preventing handling errors. The table below synthesizes the core data required for accurate assay preparation[1].
Property
Value
Experimental Implication
Chemical Formula
C₁₂H₁₇NO • HCl
The hydrochloride salt ensures aqueous solubility but introduces significant hygroscopicity.
Formula Weight
227.7 g/mol
Essential for precise molarity calculations during in vitro assay preparation.
Optimal Solvents
DMSO (20 mg/ml), Ethanol (20 mg/ml)
Ideal for creating highly concentrated, stable master stock solutions.
Aqueous Solubility
PBS pH 7.2 (10 mg/ml)
Suitable for direct dilution into physiological assay buffers.
Sub-optimal Solvent
Methanol (1 mg/ml)
Avoid for master stocks; low solubility limit causes incomplete dissolution.
Long-term Storage
-20°C
Preserves chemical stability for ≥5 years when kept desiccated.
Part 2: Standard Operating Procedure: Reconstitution & Aliquoting
To ensure a self-validating system where degradation is mechanically prevented, strictly adhere to the following step-by-step methodology when preparing your stock solutions.
Step 1: Thermal Equilibration
Remove the lyophilized 5-MAPDB HCl vial from -20°C storage. Do not open it immediately. Place the sealed vial in a desiccator at room temperature for 30 minutes.
Causality: Opening a cold vial exposes the highly hygroscopic hydrochloride salt to atmospheric moisture, causing instant condensation, powder clumping, and accelerated degradation.
Step 2: Static-Controlled Weighing
Transfer the required mass using an anti-static weigh boat and a grounded spatula.
Causality: Amine hydrochloride salts accumulate static charge. Anti-static precautions prevent powder scatter, ensuring precise mass transfer and protecting the researcher from aerosolized exposure.
Step 3: Primary Dissolution
Add your primary solvent (e.g., anhydrous DMSO or Ethanol) to achieve your target concentration (up to 20 mg/ml)[1]. Vortex the solution for a minimum of 15 minutes to ensure complete dissolution[3].
Step 4: Single-Use Aliquoting
Divide the master stock into single-use, silanized amber glass vials.
Causality: Amber glass blocks UV/visible light, preventing photolytic cleavage of the benzofuran ring. Silanized glass prevents the lipophilic core of the molecule from adsorbing to the container walls.
Step 5: Inert Gas Purging & Cryopreservation
Overlay the liquid in each vial with a gentle stream of Argon or Nitrogen gas to displace oxygen. Seal tightly and immediately transfer to -20°C[1].
Causality: Displacing oxygen prevents the oxidative degradation of the secondary amine, ensuring the stock remains potent for longitudinal studies.
Workflow for the reconstitution and long-term storage of 5-MAPDB hydrochloride.
Part 3: Troubleshooting Guide
Issue 1: The powder has formed hard clumps and is difficult to weigh.
Root Cause: The powder has absorbed ambient moisture (hygroscopy). This typically occurs if the vial was opened before reaching room temperature, allowing condensation to form on the salt[1].
Resolution: Do not forcefully break up the clumps, as this risks aerosolizing the active compound. Instead, bypass the weighing step entirely by reconstituting the entire vial in a known volume of anhydrous solvent (e.g., adding exactly 1.0 mL of DMSO to a 10 mg vial) to create a definitive 10 mg/mL master stock.
Issue 2: My stock solution is turning slightly yellow, and assay potency is dropping.
Root Cause: Discoloration in benzofuran derivatives is a hallmark of oxidative or photolytic degradation[2]. Repeated freeze-thaw cycles expose the solution to oxygen and ambient light, degrading the dihydrobenzofuran core and the secondary amine.
Resolution: Discard the compromised batch. For future preparations, implement the single-use aliquoting protocol (Part 2, Step 4) and ensure all vials are purged with Argon before sealing.
Issue 3: The compound is crashing out of solution or not fully dissolving at 5 mg/mL.
Root Cause: You are likely using Methanol as your primary solvent. The maximum solubility of 5-MAPDB HCl in Methanol is strictly limited to ~1 mg/mL[1].
Resolution: Evaporate the methanol under a gentle nitrogen stream and reconstitute in DMSO or Ethanol, which support concentrations up to 20 mg/mL[1].
Causal pathways of 5-MAPDB HCl degradation and corresponding preventative protocols.
Part 4: Frequently Asked Questions (FAQs)
Q: What Personal Protective Equipment (PPE) is required when handling the raw powder?A: While 5-MAPDB HCl is not classified under GHS as acutely hazardous, it is a potent psychoactive compound intended strictly for research[1][4]. Standard laboratory PPE is mandatory: nitrile gloves, a lab coat, and safety goggles[4]. All powder handling and weighing must be performed inside a ventilated powder enclosure or fume hood to prevent inhalation of aerosolized particulates.
Q: Can I store the reconstituted solution at 4°C for short-term use?A: Yes. For immediate experimental workflows spanning 24 to 48 hours, 4°C is acceptable provided the solution is kept in the dark. However, for any storage duration exceeding 48 hours, the solution must be returned to -20°C to maintain its validated stability profile[1][3].
Q: Does 5-MAPDB HCl bind to standard plastic microcentrifuge tubes?A: While significant non-specific binding to polypropylene is not widely reported for this specific salt, highly lipophilic benzofurans can occasionally adsorb to plastics over long periods. For long-term storage of master stock solutions, silanized glass vials are the self-validating standard to ensure zero loss of concentration.
References
Cayman Chemical. "PRODUCT INFORMATION - Cayman Chemical". caymanchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtHn0z-gjsDIjDO2ByMswv3_Gt5slv3vPolg7O_Vefy3rrp_ZKAUFl3qzwCogrlaNDqxrXAM94js1ai3gfjnhHNwsLdD6IFA8O3O2DgH-rICB5iIDkqtche_vm1DFtCeqQgPu1Yhe4dJs6]
Cayman Chemical. "Safety Data Sheet - Cayman Chemical". caymanchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_OjNbSWGLARlyyOOUMmxD1U54Z4XC7-iUa5rY67-bwwOWyoOHaWUvHqaWaKuxBT7OONFbStS-DyElnF-Csr8C-XNoEvROCwO0bOmdqFkfdgfyNwlaGTSqNYaV3XNzE4USvPpvWQixkzc=]
Rickli A, et al. "Pharmacological profile of novel psychoactive benzofurans". PubMed (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7HFzlwpoqi6g7HqefUZoc50Aj4s0pxS1q3a48sM-mbp7P1FmLV-rgCHNQEnhZStBnPhWLnmuucV_Mm5S8PRNawRskBAxLy2477odONIu1gd-A1JLR_FasmhXZALIsB_xlYrHv]
Technical Support Center: Troubleshooting 5-MAPDB Hydrochloride Solubility
Welcome to the Technical Support Center for 5-MAPDB hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who require stable, high-concentration aqueous solution...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-MAPDB hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals who require stable, high-concentration aqueous solutions of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine (5-MAPDB) for in vitro and in vivo assays.
While 5-MAPDB is supplied as a monohydrochloride salt to enhance its baseline solubility, researchers frequently encounter precipitation, cloudiness, or failure to reach target concentrations when working with standard biological buffers like Phosphate-Buffered Saline (PBS). This guide breaks down the mechanistic causes of these issues and provides field-proven, self-validating protocols to overcome them.
The Mechanistic "Why": Understanding Solubility Failures
To troubleshoot effectively, we must first understand the physical chemistry governing 5-MAPDB in solution. Precipitation is rarely a random failure; it is a predictable thermodynamic response to your buffer conditions.
The Common-Ion Effect: The hydrochloride salt of 5-MAPDB dissociates into the protonated amine and chloride ions. PBS contains a high physiological concentration of chloride (~137 mM NaCl). According to Le Chatelier's principle, this massive excess of chloride ions shifts the equilibrium toward the undissociated solid salt, drastically reducing its apparent solubility product (
Ksp
) and causing it to crash out of solution[1][2].
Solvent-Shift Nucleation: When a highly concentrated organic stock (e.g., dissolved in DMSO) is rapidly diluted into an aqueous buffer, the organic solvent diffuses into the water faster than the hydrophobic drug can equilibrate. This leaves the lipophilic 2,3-dihydrobenzofuran moiety exposed to water, causing rapid nucleation before the drug can stably solvate.
pH-Dependent Free Base Formation: 5-MAPDB is a weak base. While its secondary amine is protonated at physiological pH (pKa ~10.4), local alkaline microenvironments or improperly buffered solutions can deprotonate the amine, yielding the highly insoluble free base[3][4].
Quantitative Solubility Data
The following table summarizes the maximum thermodynamic solubility limits of 5-MAPDB hydrochloride across common laboratory solvents.
Solvent
Max Solubility
Application Notes
DMSO
20 mg/mL
Ideal for primary concentrated stock solutions.
Ethanol
20 mg/mL
Alternative to DMSO; requires careful sealing to prevent evaporation.
PBS (pH 7.2)
10 mg/mL
Highly susceptible to the common-ion effect; requires heating/sonication.
DMF
10 mg/mL
Use only if compatible with downstream cellular assays.
Data sourced from authoritative chemical specifications[5].
Frequently Asked Questions (FAQs)
Q: I made a 20 mg/mL stock in DMSO, but diluting it 1:10 into PBS causes immediate cloudiness. How do I fix this?A: You are observing solvent-shift precipitation. To prevent this, alter the kinetics of your dilution. Add the DMSO stock dropwise to the PBS while the buffer is under vigorous vortexing. Additionally, pre-warming the PBS to 37°C increases the thermodynamic solubility limit during the critical mixing phase, preventing nucleation.
Q: Can I just dissolve the powder directly into PBS to reach the 10 mg/mL limit?A: While 10 mg/mL is the theoretical maximum in PBS[5], the high chloride content severely retards the dissolution rate due to the common-ion effect[2]. To bypass this, dissolve the powder in pure deionized water first (where chloride is absent), and then add a concentrated (e.g., 10X) PBS stock to reach your final 1X buffer concentration.
Q: My in vivo assay requires a completely aqueous vehicle without DMSO. How can I achieve high concentrations?A: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic 2,3-dihydrobenzofuran ring of 5-MAPDB fits perfectly into the lipophilic internal cavity of HP-β-CD, forming a highly water-soluble inclusion complex without altering the drug's fundamental pharmacology[6].
Step-by-Step Experimental Protocols
Protocol A: The "Water-First" Buffer Preparation (Bypassing the Common-Ion Effect)
This protocol creates a self-validating system: if the solution remains clear upon the addition of 10X PBS, the common-ion threshold has not been breached.
Weigh the required mass of 5-MAPDB HCl powder into a sterile glass vial.
Solvate by adding 90% of the final target volume using sterile, deionized water (diH₂O).
Agitate vigorously via vortexing for 60 seconds. The absence of chloride allows the salt to dissociate rapidly and completely.
Buffer the solution by adding the remaining 10% of the final volume using a 10X PBS stock solution.
Verify the pH is between 7.2 and 7.4. Invert gently to mix.
Workflow avoiding the common-ion effect during 5-MAPDB HCl dissolution.
HP-β-CD increases drug solubility linearly with its concentration[6].
Prepare a 20% (w/v) solution of HP-β-CD in diH₂O or PBS. Stir for 30 minutes at room temperature until the solution is completely clear.
Incorporate the 5-MAPDB HCl powder directly into the HP-β-CD solution.
Sonicate the mixture in a water bath at room temperature for 15-20 minutes. The ultrasonic waves provide the activation energy required for the hydrophobic drug molecules to enter the cyclodextrin cavities.
Inspect visually for particulates. If slightly cloudy, incubate at 37°C for 10 minutes with orbital shaking to drive thermodynamic equilibration.
(Optional) Lyophilize the clear solution if a freely soluble, stable powder is required for future rapid reconstitution[6].
Formation of a water-soluble inclusion complex between 5-MAPDB and HP-β-CD.
References
Title: Salt formation to improve drug solubility
Source: Advanced Drug Delivery Reviews / USPTO
URL: [Link]
Title: Can the common ion effect increase the solubility of a solution?
Source: Quora Chemistry Forums
URL: [Link]
Technical Support Center: Stability-Indicating Assay Development for 5-MAPDB Hydrochloride
Welcome to the Application Support Portal. This guide provides mechanistic insights, validated experimental protocols, and advanced troubleshooting strategies for developing a Stability-Indicating Assay (SIA) for 5-MAPDB...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Portal. This guide provides mechanistic insights, validated experimental protocols, and advanced troubleshooting strategies for developing a Stability-Indicating Assay (SIA) for 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) hydrochloride. Designed for analytical scientists and drug development professionals, this center focuses on resolving the unique chromatographic challenges associated with entactogenic benzofuran derivatives.
Core Concepts: Understanding the Analyte
Q: What makes a method "stability-indicating" for 5-MAPDB HCl?A: A stability-indicating method must be capable of unambiguously separating the intact 5-MAPDB active pharmaceutical ingredient (API) from all of its degradation products, process impurities, and excipients. According to, this is proven through forced degradation (stress testing), which artificially induces degradation to ensure the analytical method possesses absolute specificity.
Q: What are the expected degradation pathways for the 5-MAPDB molecule?A: The structural elucidation of 5-MAPDB reveals two primary sites of vulnerability :
The Secondary Amine: Highly susceptible to N-oxidation and N-demethylation under oxidative stress.
The Dihydrobenzofuran Ring: While more stable than the methylenedioxy ring found in MDMA, it is prone to electrophilic attack and ring-opening under harsh oxidative or photolytic conditions.
Putative degradation pathways of 5-MAPDB under ICH stress conditions.
Experimental Protocols & Workflows
To ensure trustworthiness, the protocols below are designed as self-validating systems . By running reagent blanks and unstressed controls in parallel with stressed samples, you guarantee that any observed secondary peaks are true degradation products of 5-MAPDB, rather than matrix artifacts or system peaks.
Workflow for developing a stability-indicating HPLC assay for 5-MAPDB.
Stock Preparation: Accurately weigh 10.0 mg of 5-MAPDB HCl reference standard. Dissolve in 10.0 mL of Mobile Phase A to create a 1.0 mg/mL stock solution.
Stress Application:
Oxidation: Transfer 1.0 mL of stock to a 10 mL volumetric flask. Add 1.0 mL of 3%
H2O2
. Store at room temperature for 24 hours.
Hydrolysis (Acid/Base): Transfer 1.0 mL of stock to a 10 mL flask. Add 1.0 mL of 0.1 M HCl (or NaOH). Heat at 60°C for 24 hours.
Neutralization (Critical Step): For hydrolytic samples, neutralize with an equivalent volume of 0.1 M NaOH (or HCl). Causality: Failing to neutralize the sample will cause localized pH shifts during injection, leading to peak splitting and severe retention time shifts.
Dilution: Dilute all stressed samples to the mark (10 mL) with Mobile Phase A, yielding a final theoretical concentration of 100 µg/mL.
System Validation: Inject an unstressed control (100 µg/mL) and a reagent blank (neutralized acid/base without API). Compare chromatograms to confirm the origin of degradant peaks.
Protocol B: HPLC Method Optimization
Initial Screening: Inject the oxidatively stressed sample (which typically yields the highest degradant variety) using a broad gradient (5% to 95% B over 30 mins).
Peak Tracking: Utilize a Diode Array Detector (DAD) scanning from 200–400 nm to track the API peak and establish peak purity. Extract the chromatogram at 225 nm.
Resolution Optimization: Adjust the gradient slope. Ensure the resolution (
Rs
) between 5-MAPDB and its closest eluting degradant is
≥1.5
.
Validation: Proceed to validate the method for Specificity, Linearity, Accuracy, and Precision in accordance with .
Troubleshooting Guide: Chromatographic Anomalies
Q: Why am I seeing severe peak tailing for the 5-MAPDB main peak, and how do I resolve it?A: Causality: 5-MAPDB contains a secondary amine with a predicted
pKa
of approximately 10.4. At a neutral mobile phase pH, this amine is fully protonated (positively charged). If you are using an older-generation silica column, the protonated amine undergoes strong, secondary ion-exchange interactions with negatively charged, unendcapped residual silanols on the stationary phase, dragging out the tail of the peak.
Resolution: Shift the mobile phase pH to 3.0 using a volatile buffer like 10 mM ammonium formate. At pH 3.0, the residual silanols are fully protonated (neutralized), eliminating the ion-exchange interaction. Alternatively, utilize a high-purity, fully endcapped hybrid-silica column.
Q: How do I resolve co-eluting oxidative degradants from the main API peak?A: Causality: Oxidative stress often forms N-oxides or slightly alters the dihydrobenzofuran ring, creating degradants with nearly identical hydrophobicity to the parent compound. On a standard C18 column, hydrophobic interactions alone do not provide sufficient selectivity.
Resolution: Switch the stationary phase to a Phenyl-Hexyl column. The phenyl groups provide alternative selectivity via
π−π
interactions, which are highly sensitive to subtle changes in the electron density of the benzofuran ring caused by oxidation.
Q: Why is my mass balance failing during thermal or photolytic degradation?A: Causality: A failing mass balance (where the sum of the API peak area and degradant peak areas is significantly less than the unstressed control) indicates that degradants are either not eluting from the column, lack a UV chromophore, or have volatilized.
Resolution: First, extend the gradient hold time at high organic (e.g., 95% Acetonitrile) to ensure highly retained polymeric degradants elute. Second, verify your detection wavelengths; ring-cleavage may eliminate the primary 280 nm chromophore. Extract data at a lower wavelength (e.g., 210 nm) or utilize an orthogonal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
Quantitative Data & Parameters
Table 1: Standard Forced Degradation Conditions & Expected 5-MAPDB Behavior
Target degradation is 5–20%. Excessive degradation (>25%) risks forming secondary degradants that are not representative of real-world storage conditions.
Stress Condition
Reagent / Environment
Time & Temp
Expected Degradation (%)
Primary Degradation Mechanism
Acidic Hydrolysis
0.1 M HCl
24h / 60°C
5 - 10%
Minor N-demethylation
Basic Hydrolysis
0.1 M NaOH
24h / 60°C
< 5%
Highly stable; minor ring opening
Oxidation
3%
H2O2
24h / RT
15 - 25%
N-oxidation, benzofuran cleavage
Thermal
Solid State
7 days / 60°C
< 2%
Highly stable as an HCl salt
Photolytic
UV/Vis (ICH Q1B)
1.2M lux hrs
10 - 15%
Photo-oxidation of benzofuran
Table 2: Optimized Chromatographic Parameters for 5-MAPDB SIA
Parameter
Optimized Setting
Mechanistic Rationale
Column
Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
π−π
interactions enhance the resolution of benzofuran-related degradants.
Lower viscosity than Methanol; yields sharper peaks for basic analytes.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns to maximize theoretical plates.
Detection
DAD (Extract at 225 nm & 280 nm)
Captures the primary benzofuran chromophore absorption bands.
Gradient
5% B to 80% B over 20 mins
Retains the polar amine initially; elutes hydrophobic ring-opened degradants later.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe
Source: Drug Testing and Analysis (PubMed)
URL:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Pharmacological Study: 5-MAPDB Hydrochloride vs. 5-MAPB
This guide provides a detailed comparative analysis of the pharmacological properties of 5-(2-(methylamino)propyl)-2,3-dihydrobenzofuran hydrochloride (5-MAPDB HCl) and 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB)...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed comparative analysis of the pharmacological properties of 5-(2-(methylamino)propyl)-2,3-dihydrobenzofuran hydrochloride (5-MAPDB HCl) and 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB). Both are substituted benzofuran compounds structurally related to MDMA, but a subtle difference in their core structure—the saturation of a double bond in the furan ring of 5-MAPDB—results in distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and their mechanisms of action.
Introduction and Structural Rationale
5-MAPB and 5-MAPDB are analogues of 3,4-methylenedioxymethamphetamine (MDMA) that have emerged as subjects of scientific interest due to their entactogenic properties.[1][2] 5-MAPB, belonging to the benzofuran class, has been investigated more extensively and is characterized as a potent monoamine releasing agent with effects similar to MDMA.[1][3] 5-MAPDB is its dihydrobenzofuran counterpart.[2]
The key structural distinction lies in the furan ring component of the molecule. In 5-MAPB, the furan ring is aromatic. In 5-MAPDB, the 2,3-double bond of the furan ring is saturated (hydrogenated), forming a dihydrofuran ring.[4] This seemingly minor modification significantly alters the molecule's conformation and electronic properties, which, as this guide will detail, is predicted to influence its interaction with biological targets, particularly the monoamine transporters. The hydrochloride salt form of 5-MAPDB is a common preparation for research, enhancing its stability and solubility in aqueous solutions for experimental use; the pharmacologically active component remains the 5-MAPDB molecule itself.
Pharmacodynamics: A Tale of Two Profiles
The primary mechanism of action for both compounds involves interaction with monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). However, the nature and potency of these interactions diverge significantly.
Monoamine Transporter Activity
5-MAPB is a potent and non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] In vitro studies using rat brain synaptosomes have demonstrated that 5-MAPB is an efficacious substrate for all three transporters, inducing neurotransmitter efflux, a mechanism also known as reverse transport.[5][6] In fact, comparative studies have shown 5-MAPB to be up to three times more potent than MDMA at releasing dopamine and norepinephrine, and up to 2.5 times more potent at releasing serotonin.[6] This broad-spectrum, high-potency releasing profile underpins its pronounced stimulant and entactogenic effects.[7][8]
5-MAPDB , in contrast, is reported to be a more selective serotonin releasing agent.[2][9][10] While quantitative, head-to-head comparative data is scarce in peer-reviewed literature, available information characterizes its activity as being predominantly focused on SERT, with weaker actions as a releaser of dopamine and norepinephrine.[2][10] This suggests a pharmacological profile that may be less stimulating than 5-MAPB, with effects more dominated by serotonergic neurotransmission. While one vendor, Cayman Chemical, notes that the biological activity of 5-MAPDB is not fully known, it relates its action to that of 5-APDB, a known inhibitor of serotonin, dopamine, and norepinephrine reuptake.[11] However, the primary characterization in available literature points towards selective release.[2][10]
Quantitative Comparison of Monoamine Release
The following table summarizes the available quantitative data on the monoamine releasing potency of 5-MAPB. Equivalent peer-reviewed data for 5-MAPDB is not currently available, reflecting a critical gap in the pharmacological understanding of this compound.
Table 1: In vitro monoamine release potency in rat brain synaptosomes.
Receptor Binding Profiles
Beyond their primary action at monoamine transporters, these compounds also exhibit activity at various serotonin receptor subtypes.
5-MAPB is a partial agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][12] Agonism at 5-HT2A receptors may contribute to mild psychedelic effects, while activity at 5-HT2B receptors is a point of concern for potential cardiac valvulopathy with chronic use, a known risk for agonists of this receptor.[6] Notably, and in contrast to MDMA, 5-MAPB is also a potent agonist of the serotonin 5-HT1B receptor.[1]
5-MAPDB is described as having weaker agonist actions at the 5-HT2 receptor family compared to related compounds.[2][10] This suggests a potentially lower propensity for producing psychedelic-like perceptual alterations. Specific binding affinities (Ki) and functional efficacies at these receptors have not been extensively published.
Experimental Methodologies
To ensure scientific integrity, the pharmacological claims made in this guide are based on established, verifiable experimental protocols. The following sections detail the methodologies used to characterize compounds like 5-MAPB and 5-MAPDB.
Protocol: Monoamine Transporter Release Assay
This assay is fundamental for determining whether a compound acts as a reuptake inhibitor or a releasing agent at SERT, DAT, and NET.
Objective: To measure the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from rat brain synaptosomes.
Step-by-Step Methodology:
Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) via differential centrifugation of brain homogenates.
Radioligand Loading: Incubate the prepared synaptosomes with a radiolabeled substrate, such as [³H]serotonin for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET, allowing the transporters to take up the radiolabel.
Initiation of Release: Add varying concentrations of the test compound (e.g., 5-MAPB or 5-MAPDB) to the loaded synaptosomes. A known releasing agent (e.g., p-chloroamphetamine for SERT) is used as a positive control.
Termination and Scintillation Counting: After a short incubation period, terminate the release by rapid filtration, separating the synaptosomes from the extracellular buffer.
Data Analysis: Measure the amount of radioactivity in the collected buffer (representing released neurotransmitter) using a liquid scintillation counter. Plot the released radioactivity against the concentration of the test compound to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal release).
Protocol: Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for serotonin receptors (e.g., 5-HT2A, 5-HT2B) using cell membranes expressing the target receptor.
Step-by-Step Methodology:
Membrane Preparation: Use membranes from cultured cells (e.g., HEK-293) that have been engineered to express a high density of the human receptor of interest.
Competitive Binding: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.
Equilibrium and Filtration: Allow the binding reaction to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.
Radioactivity Measurement: Quantify the radioactivity trapped on the filters using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Visualizing the Mechanisms
Monoamine Transporter Interaction
The following diagram illustrates the general mechanism by which substrate-type releasing agents like 5-MAPB and 5-MAPDB interact with monoamine transporters to induce neurotransmitter efflux.
Caption: Mechanism of transporter-mediated monoamine release.
This diagram shows that the compound binds to the transporter and is taken into the neuron. This process disrupts the normal function of the transporter, causing it to reverse its direction of transport and release cytosolic monoamines into the synaptic cleft, thereby increasing their concentration and signaling.
General Workflow for Pharmacological Characterization
The logical flow for characterizing a novel compound is depicted below.
Caption: Workflow for in vitro and in vivo pharmacological profiling.
Synthesis and Conclusion
The comparison between 5-MAPB and 5-MAPDB provides a clear example of how subtle structural modifications can dramatically alter pharmacological profiles.
5-MAPB is a well-characterized, potent, and non-selective monoamine releasing agent with significant agonist activity at multiple serotonin receptors.[1][6] Its broad-spectrum action at SERT, DAT, and NET accounts for its MDMA-like combination of entactogenic and stimulant effects.
5-MAPDB hydrochloride is understood to be a more selective serotonin releaser, with attenuated activity at DAT and NET, and weaker interactions with 5-HT2 receptors.[2][10] This profile suggests it may produce effects that are more aligned with selective serotonin releasing agents (SSRAs), potentially with a reduced stimulant component compared to 5-MAPB.
Critical Insight: The saturation of the furan ring in 5-MAPDB appears to confer selectivity for the serotonin transporter over dopamine and norepinephrine transporters. This highlights a key structure-activity relationship (SAR) within the benzofuran class of compounds that warrants further investigation. From a drug development perspective, such selectivity could be leveraged to fine-tune desired therapeutic effects while potentially mitigating side effects associated with broad dopaminergic and noradrenergic stimulation, such as cardiovascular strain and abuse liability.[13]
However, it is crucial to underscore that the pharmacological profile of 5-MAPDB is based on limited available data. There is a pressing need for comprehensive, quantitative in vitro and in vivo studies to rigorously determine its binding affinities, releasing potencies, and functional activities at the full spectrum of relevant biological targets. Such research is essential for a complete and accurate understanding of its mechanism of action and potential effects.
Jones, C. B., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics. (URL: [Link])
Davidson, C., et al. (2016). Combined in vitro and in silico approaches to the assessment of stimulant properties of novel psychoactive substances - The case of the benzofuran 5-MAPB. Progress in Neuro-Psychopharmacology and Biological Psychiatry. (URL: [Link])
Jones, C. B., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed. (URL: [Link])
ChemIDPlus. (2025). MDMA, but Cleaner? The Silent Rise of MDA and 5-MAPB. Medium. (URL: [Link])
Brandt, S. D., et al. (2020). Benzofurans and Benzodifurans. ResearchGate. (URL: [Link])
Shimshoni, J. A., et al. (2017). Neurochemical binding profiles of novel indole and benzofuran MDMA analogues. Naunyn-Schmiedeberg's Archives of Pharmacology. (URL: [Link])
Davidson, C., et al. (2017). Combined in vitro and in silico approaches to the assessment of stimulant properties of novel psychoactive substances - The case of the benzofuran 5-MAPB. PubMed. (URL: [Link])
Baumann, M. H., et al. Dose-response effects of MDMA, 5-MAPB, and 6-MAPB to induce release of [³H]MPP⁺ via DAT and NET, or [³H]5-HT via SERT, in rat brain synaptosomes. ResearchGate. (URL: [Link])
Yilmaz, E., et al. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran−Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. Semantic Scholar. (URL: [Link])
Yilmaz, E., et al. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. (URL: [Link])
Brandt, S. D., et al. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Neuropharmacology. (URL: [Link])
5-MAPDB. WikiMed Medical Encyclopedia. (URL: [Link])
Liu, C., et al. (2017). Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe. Drug Testing and Analysis. (URL: [Link])
Younkin, J., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. (URL: [Link])
Cha, H. J., et al. (2016). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum. Forensic Toxicology. (URL: [Link])
Welter, J., et al. Synthetic scheme for 5-(2-aminopropyl)benzofuran 2 and... ResearchGate. (URL: [Link])
Naming scheme for 5-MAPB and related compounds. Reddit. (URL: [Link])
Baggott, M. (2023). Synthesis routes to access mdma prodrugs by using controlled and non-controlled intermediates.
A Comparative Guide to the Enantiomeric Purity Analysis of 5-MAPDB Hydrochloride Reference Standards
Introduction: The Criticality of Stereochemical Identity in Reference Standards 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) is an entactogen structurally related to MDMA and other psychoactive benzofu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Stereochemical Identity in Reference Standards
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) is an entactogen structurally related to MDMA and other psychoactive benzofurans.[1][2] As with many pharmacologically active compounds, 5-MAPDB possesses a chiral center at the alpha-carbon of the propyl side chain, resulting in two enantiomers: (R)-5-MAPDB and (S)-5-MAPDB. The spatial arrangement of these enantiomers dictates their interaction with chiral biological targets, such as receptors and enzymes. This can lead to significant differences in their pharmacological, pharmacokinetic, and toxicological profiles.[3] For instance, in the analogous amphetamine class, enantiomers often exhibit pronounced variations in potency and effects.[4]
Therefore, for a 5-MAPDB hydrochloride sample to serve as a reliable reference standard, its enantiomeric purity—the measure of a single enantiomer in a chiral mixture—must be accurately determined and certified.[5][6] An uncharacterized or incorrectly characterized stereoisomeric composition compromises the integrity of analytical testing, toxicological studies, and forensic investigations.
This guide provides an in-depth comparison of three orthogonal analytical techniques for determining the enantiomeric purity of 5-MAPDB HCl: High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent (CSA). The methodologies are presented with detailed protocols, an explanation of the underlying scientific principles, and a discussion of their relative merits, grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[7][8]
Chiral HPLC is the most widely adopted technique for enantiomeric separations due to its robustness, high resolution, and scalability.[9] The principle relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). These interactions form transient, diastereomeric complexes with different energy levels, causing one enantiomer to be retained longer on the column, thus enabling their separation.[10]
Causality in Method Design:
For a basic amine like 5-MAPDB, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a highly effective first choice.[11] These phases offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The choice of mobile phase is critical; a polar organic mode (e.g., using an alcohol like ethanol or isopropanol) often provides excellent selectivity for this class of compounds. The addition of a small amount of an amine modifier, like diethylamine (DEA), is crucial to suppress the secondary silanol interactions on the silica support and improve the peak shape of the basic analyte.[12]
Experimental Protocol: Chiral HPLC
System Preparation:
HPLC System: A standard HPLC system with a UV detector is sufficient.
Chiral Column: A polysaccharide-based column, such as a CHIRALPAK® series column (e.g., Amylose or Cellulose-based), 250 x 4.6 mm, 5 µm particle size.
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes or until a stable baseline is achieved.
Sample and Mobile Phase Preparation:
Mobile Phase: Isocratic mixture of Ethanol/n-Hexane/Diethylamine (DEA) (e.g., 20:80:0.1, v/v/v). Note: The optimal ratio should be determined during method development.[9]
Diluent: Mobile phase.
Reference Standard Preparation: Accurately weigh and dissolve 5-MAPDB HCl in the diluent to a final concentration of 0.5 mg/mL.
Run Time: Approximately 15-20 minutes, or until both enantiomeric peaks and any impurities have eluted.
Data Analysis:
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
Calculate the area of each peak.
Determine the enantiomeric purity (often expressed as enantiomeric excess, % ee) using the formula:
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Workflow: Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis offers extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption.[14] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[15] The enantiomers form transient diastereomeric complexes with the selector. These complexes have different effective electrophoretic mobilities due to differences in their charge-to-size ratio or association constants, leading to their separation as they migrate through the capillary.[16]
Causality in Method Design:
Cyclodextrins (CDs) are the most common chiral selectors for CE analysis of amphetamine-like compounds.[17] Their toroidal structure creates a chiral cavity where one enantiomer of 5-MAPDB may fit more snugly than the other (inclusion complexation). Highly sulfated cyclodextrins are particularly effective for separating basic compounds as they provide a strong counter-current for pseudo-stationary phase micellar electrokinetic chromatography (MEKC) and enhance enantioselectivity. A low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure the analyte is fully protonated and positively charged, maximizing its electrophoretic mobility and interaction with the negatively charged CD selector.[18]
Experimental Protocol: Chiral CE
System and Capillary Preparation:
CE System: A standard CE system with a UV detector.
Capillary: Fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length).
Capillary Conditioning (for a new capillary): Flush sequentially with 1 M NaOH (30 min), 0.1 M NaOH (30 min), water (15 min), and finally the background electrolyte (30 min).
Reference Standard Preparation: Accurately weigh and dissolve 5-MAPDB HCl in water to a final concentration of 0.5 mg/mL.
Electrophoretic Conditions:
Pre-injection Rinse: Flush the capillary with the BGE for 2 minutes.
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Separation Voltage: 25 kV (normal polarity).
Capillary Temperature: 25 °C.
Detection: UV at 200 nm (for higher sensitivity of the amine chromophore at low pH).
Run Time: Approximately 10-15 minutes.
Data Analysis:
Identify the enantiomer peaks in the electropherogram.
Calculate the corrected peak area for each enantiomer (Area/Migration Time).
Determine enantiomeric purity using the corrected peak areas in the same formula as for HPLC.
Workflow: Chiral CE Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral CE.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for determining enantiomeric purity. While enantiomers are indistinguishable in a standard (achiral) NMR solvent, adding a chiral solvating agent (CSA) can induce diastereomeric interactions.[19] These interactions create slightly different magnetic environments for the corresponding nuclei in each enantiomer, resulting in the splitting of one or more signals in the NMR spectrum.[20][21] The ratio of the integrals of these split signals directly corresponds to the enantiomeric ratio.
Causality in Method Design:
The key to this method is selecting a CSA that interacts strongly and stereospecifically with the analyte. For a protonated amine like 5-MAPDB HCl, a chiral acid can act as an effective CSA through ion-pairing and hydrogen bonding. (R)-(-)-Mandelic acid is a common and effective choice. The interaction forms transient diastereomeric salt pairs in solution. Protons near the chiral center of 5-MAPDB (such as the alpha-methyl or alpha-proton) are most likely to experience a differential chemical shift. This method is inherently quantitative (qNMR) provided that signals are fully resolved and relaxation delays are adequate.[22]
Experimental Protocol: NMR with CSA
Sample Preparation:
Accurately weigh ~5-10 mg of the 5-MAPDB HCl reference standard into an NMR tube.
Add 1.0 to 1.5 molar equivalents of a suitable CSA (e.g., (R)-(-)-Mandelic Acid).
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Deuterated Methanol, CD3OD). Ensure complete dissolution.
NMR Acquisition:
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral dispersion.
Experiment: A standard 1D proton (¹H) NMR experiment.
Key Parameters:
Sufficient number of scans for good signal-to-noise (e.g., 64-128 scans).
A relaxation delay (d1) of at least 5 times the longest T1 of the signals being integrated to ensure accurate quantification. A d1 of 10-15 seconds is a safe starting point.
Acquisition temperature set to a constant value (e.g., 298 K).
Data Processing and Analysis:
Apply standard processing (Fourier transform, phase correction, and baseline correction).
Identify a proton signal that shows clear, baseline-resolved splitting into two peaks, representing the two enantiomers. The alpha-methyl doublet is often a good candidate.
Carefully integrate the two resolved peaks.
Calculate the enantiomeric ratio directly from the integral values.
Workflow: NMR with CSA Analysis
Caption: Workflow for enantiomeric purity analysis by NMR with a CSA.
Method Comparison and Validation Considerations
The choice of analytical method depends on the specific requirements of the laboratory, such as available equipment, desired sensitivity, and sample throughput. Each method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[7][8]
Parameter
Chiral HPLC
Chiral CE
NMR with CSA
Principle
Differential partitioning with a Chiral Stationary Phase (CSP)
Differential electrophoretic mobility with a Chiral Selector in BGE
Diastereomeric complexation with a Chiral Solvating Agent (CSA)
Resolution
Very Good to Excellent
Excellent
Moderate to Good (highly dependent on analyte-CSA interaction)
Sensitivity (LOQ)
Low (ng/mL range)
Very Low (ng/mL to pg/mL range)
High (requires mg of sample, LOQ typically >0.5%)[22]
Analysis Time
15-25 minutes
10-20 minutes
5-20 minutes per sample
Sample Throughput
High (autosampler compatible)
High (autosampler compatible)
Lower (manual sample prep for each tube)
Method Development
Can be complex; requires screening of columns and mobile phases.[23]
Moderately complex; requires screening of selectors and buffer conditions.[16]
Relatively simple if a suitable CSA is known; trial-and-error approach.[20]
Quantitation
Highly reliable and reproducible.
Reliable, but requires area correction for migration time differences.
Inherently quantitative (qNMR), no response factor needed.
Key Advantage
Robust, widely used, preparative scalability.
High efficiency, low solvent/sample use.
Absolute method (no reference standard of the minor enantiomer needed for quantitation).
Key Disadvantage
High cost of chiral columns, higher solvent consumption.
Sensitivity to matrix effects, potential for capillary fouling.
Low sensitivity, potential for peak overlap, not suitable for trace analysis.
Validation Parameters (ICH Q2(R2) & USP <1225>)
For a quantitative enantiomeric purity test, the following validation characteristics are critical[24][25]:
Specificity: The method must be able to unequivocally separate and quantify the two enantiomers in the presence of any impurities or degradation products. This is demonstrated by running a racemic mixture and spiked samples.
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with suitable precision and accuracy. This is crucial for high-purity standards.
Linearity: The method should produce results that are directly proportional to the concentration of the minor enantiomer over a specified range.
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of the minor enantiomer.
Precision: The degree of agreement among individual test results, assessed at different levels (repeatability, intermediate precision).
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, pH).
Conclusion
The determination of enantiomeric purity is a non-negotiable aspect of qualifying 5-MAPDB HCl as a reference standard. Chiral HPLC stands out as the most robust and commonly employed method, offering a balance of resolution, sensitivity, and reliability. Chiral CE provides a high-efficiency, low-consumption alternative, particularly valuable for orthogonal verification. NMR with a chiral solvating agent, while less sensitive, offers a powerful, absolute quantitative method that does not require a reference standard for the minor enantiomer and can provide confirmatory structural information.
For a comprehensive characterization program, employing two of these orthogonal techniques (e.g., Chiral HPLC and Chiral CE) is highly recommended to provide a self-validating system and ensure the highest degree of confidence in the enantiomeric purity of the reference standard. All methods must be rigorously validated according to established regulatory guidelines to guarantee the integrity and reliability of the analytical data.[26][27]
References
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]
Wenzel, T. J., & Chisholm, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. American Chemical Society. [Link]
Bishop, S. C., McCord, B. R., Gratz, S. R., Loeliger, J. R., & Witkowski, M. R. (2005). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. National Institute of Justice. [Link]
U.S. Food and Drug Administration. (2023). FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]
BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
Colby, J. M., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
Villalva, N., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]
American Chemical Society. (n.d.). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. [Link]
Colby, J. M., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PMC. [Link]
Scriba, G. K. A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. [Link]
Phenomenex. (2022). High-pH Chiral Separation of Amphetamines. [Link]
ResearchGate. (n.d.). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. [Link]
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
PubMed. (2006). Chiral separation and quantification of R/S-amphetamine, R/S-methamphetamine, R/S-MDA, R/S-MDMA, and R/S-MDEA in whole blood by GC-EI-MS. [Link]
Comparative Neurotoxicity and Pharmacological Profiling of 5-MAPDB, 5-MAPB, and MDMA
The Mechanistic Basis of Entactogen Neurotoxicity MDMA is a prototypical entactogen that acts as a potent releaser of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). However, its clinical utility in psychothera...
Author: BenchChem Technical Support Team. Date: April 2026
The Mechanistic Basis of Entactogen Neurotoxicity
MDMA is a prototypical entactogen that acts as a potent releaser of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). However, its clinical utility in psychotherapy is often overshadowed by concerns regarding long-term serotonergic neurotoxicity[1]. The classical model of MDMA-induced neurotoxicity relies on two synergistic mechanisms:
Toxic Metabolites: The methylenedioxy ring of MDMA is cleaved by hepatic CYP450 enzymes to form alpha-methyldopamine (
α
-MeDA), a highly redox-active metabolite that drives severe oxidative stress[1].
Dopamine Autoxidation: MDMA induces massive DA release. The excess DA is taken up into depleted serotonergic terminals via the serotonin transporter (SERT), where it undergoes autoxidation, generating reactive oxygen species (ROS) that destroy the terminal[2].
To circumvent this, medicinal chemists developed benzofuran and dihydrobenzofuran analogs (e.g., 5-MAPB and 5-MAPDB). By replacing the methylenedioxy ring with a stable benzofuran ring, the formation of
α
-MeDA is completely blocked, which was initially hypothesized to eliminate neurotoxicity[1].
Comparative Pharmacodynamics: 5-MAPDB vs. 5-MAPB vs. MDMA
While benzofurans successfully eliminate the toxic metabolite pathway, structural neurotoxicity is not entirely abolished. 5-MAPB , a benzofuran analog, still produces dose-dependent serotonergic neurotoxicity in rodents, causing long-term serotonin depletion[3]. This critical finding suggests that massive DA and 5-HT efflux alone is sufficient to induce terminal damage via autoxidation, even in the absence of
α
-MeDA[4].
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine), a dihydrobenzofuran analog, offers a distinct and potentially safer pharmacological profile. It acts as a relatively selective serotonin releaser with significantly weaker dopaminergic action compared to both MDMA and 5-MAPB[5]. By limiting DA efflux, 5-MAPDB theoretically minimizes DA-driven ROS generation within serotonergic terminals, presenting a rationally designed structural template for non-neurotoxic entactogens[2]. Furthermore, benzofurans interact with 5-HT receptors, notably acting as 5-HT2B agonists, which introduces separate concerns regarding cardiac valvulopathy, though this is distinct from central neurotoxicity[6].
(Note: Efflux potencies are generalized relative to MDMA baseline across in vitro synaptosome assays[6],[2].)
Visualizing the Divergent Neurotoxicity Pathways
Divergent metabolic and neurotoxic pathways of MDMA, 5-MAPB, and 5-MAPDB.
Experimental Methodologies for Neurotoxicity Assessment
To objectively compare the neurotoxic potential of these structural analogs, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for evaluating monoamine efflux and long-term neurotoxicity.
Causality & Rationale: While transfected HEK293 cells are useful for basic binding affinities[6], rat brain synaptosomes are mandatory for efflux assays. Synaptosomes preserve endogenous vesicular storage mechanisms (VMAT2), precise transporter stoichiometry, and native regulatory proteins. This allows researchers to distinguish true transporter-mediated efflux from simple reuptake inhibition[2].
Step-by-Step Methodology:
Synaptosome Preparation: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT) and frontal cortex (for SERT/NET). Homogenize tissue in ice-cold 0.32 M sucrose buffer.
Centrifugation: Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 12,000 × g for 20 min to isolate the synaptosomal pellet. Resuspend in oxygenated Krebs-Ringer buffer.
Radioligand Loading: Incubate synaptosomes with [3H]5-HT, [3H]DA, or [3H]NE for 30 minutes at 37°C to allow transporter-mediated uptake into vesicles.
Drug Exposure: Wash synaptosomes to remove extracellular radioligand. Expose aliquots to varying concentrations (1 nM to 10 μM) of MDMA, 5-MAPB, or 5-MAPDB for 15 minutes.
Termination & Measurement: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Wash filters with ice-cold buffer. Quantify the remaining intracellular radioactivity using liquid scintillation counting.
Data Analysis: Calculate
EC50
values for efflux by plotting the dose-response curve of released radioligand (inverse of retained radioactivity).
Protocol B: In Vivo Assessment of Serotonergic Terminal Degeneration
Causality & Rationale: Acute measurements of 5-HT depletion (e.g., 24 hours post-dose) are heavily confounded by transient pharmacological depletion (vesicular emptying). To measure true neurotoxicity (structural terminal degeneration), brain tissue must be analyzed at least 7 to 14 days post-administration[4].
Step-by-Step Methodology:
Dosing Paradigm: Administer the test compound (MDMA, 5-MAPB, or 5-MAPDB) to adult rats using a binge-dosing model (e.g., 4 doses of 10 mg/kg, spaced 2 hours apart) to mimic recreational exposure and maximize metabolic stress.
Washout Period: Maintain animals in standard housing for 14 days post-treatment to ensure complete drug clearance and allow for transient 5-HT stores to replenish.
Tissue Harvesting: Euthanize animals and rapidly dissect the hippocampus and neocortex (regions highly susceptible to serotonergic damage).
Biochemical Quantification:
HPLC-ED: Homogenize half of the tissue and quantify total tissue 5-HT and 5-HIAA levels using High-Performance Liquid Chromatography with Electrochemical Detection.
Radioligand Binding: Use the remaining tissue to quantify SERT density via [3H]paroxetine binding. A permanent reduction in SERT density (
Bmax
) confirms structural loss of serotonergic terminals.
Validation: Compare treated groups against vehicle controls. A significant drop in both total 5-HT and [3H]paroxetine binding at 14 days confirms structural neurotoxicity.
Conclusion
The structural evolution from MDMA to benzofurans (5-MAPB) and dihydrobenzofurans (5-MAPDB) highlights the complex interplay between metabolism, monoamine efflux, and neurotoxicity. While eliminating the methylenedioxy ring prevents the formation of toxic
α
-MeDA metabolites[1], the massive dopamine release induced by 5-MAPB remains a neurotoxic liability[3]. 5-MAPDB, by acting as a more selective serotonin releaser with diminished dopaminergic activity[5], represents a rationally designed analog that may successfully uncouple entactogenic efficacy from severe serotonergic neurotoxicity.
References
Wikipedia Contributors. "5-MAPDB." Wikipedia, The Free Encyclopedia. Available at: [Link]
Reddit Community. "5MAPB&6APB:NEUROTOXIC????" r/researchchemicals. Available at:[Link]
Wikipedia Contributors. "5-MAPB." Wikipedia, The Free Encyclopedia. Available at:[Link]
Rickli A, et al. "Pharmacological profile of novel psychoactive benzofurans." British Journal of Pharmacology, 2015. Available at:[Link]
Elder, Harrison. "Ecstasy for the 21st Century: Designer Drugs to Improve MDMA Therapy." Psychedelic Science Review, 2022. Available at:[Link]
Eshleman AJ, et al. "Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine." National Institutes of Health (PMC). Available at:[Link]
Analytical Comparison Guide: Establishing the Limit of Detection (LOD) and Quantification (LOQ) for 5-MAPDB Hydrochloride
Executive Summary & Analytical Rationale As a Senior Application Scientist specializing in the quantification of novel psychoactive substances (NPS), I frequently address the analytical bottlenecks associated with struct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analytical Rationale
As a Senior Application Scientist specializing in the quantification of novel psychoactive substances (NPS), I frequently address the analytical bottlenecks associated with structurally homologous compounds. 5-MAPDB hydrochloride (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) is a potent entactogen belonging to the benzofuran class. Because its molecular weight, structure, and fragmentation patterns closely mimic those of its analogs (like 5-MAPB) and traditional amphetamines (like MDMA), establishing a rigorous Limit of Detection (LOD) and Limit of Quantification (LOQ) is paramount for defensible forensic and pharmacokinetic analysis.
The Causality of Technique Selection: Why LC-MS/MS?
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for drug screening. However, primary and secondary amines like 5-MAPDB require time-consuming chemical derivatization (e.g., using PFPA or TFAA) to ensure thermal stability and volatility in GC systems.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses this limitation. By utilizing Electrospray Ionization (ESI) in positive mode, 5-MAPDB readily forms a protonated precursor ion
[M+H]+
. The causality behind achieving ultra-low LODs lies in Multiple Reaction Monitoring (MRM) . By isolating the specific precursor ion in the first quadrupole (Q1) and monitoring a highly specific product ion in the third quadrupole (Q3), MRM drastically filters out isobaric matrix noise. This targeted noise reduction is the direct physical mechanism that allows us to push the LOQ down to the sub-nanogram per milliliter level[1].
Comparative Performance Data
To objectively evaluate the analytical performance of 5-MAPDB, we must benchmark it against its closest structural alternatives: 5-MAPB and MDMA. The data below synthesizes validated LC-MS/MS methodologies utilized in high-throughput toxicology laboratories[1][2].
Table 1: LC-MS/MS MRM Transitions and Sensitivity Metrics in Urine
Analyte
Target Class
Precursor Ion (m/z)
Quantifying Product Ion (m/z)
Instrumental LOD (ng/mL)
Instrumental LOQ (ng/mL)
5-MAPDB
Benzofuran
192.2
161.1
0.5
1.0
5-MAPB
Benzofuran
190.2
131.1
0.5
1.0
MDMA
Amphetamine
194.2
163.1
0.8
2.5
Note: While the instrumental LOQ for 5-MAPDB can reach 1.0 ng/mL, regulatory bodies often set an administrative LOQ cutoff at 50 ng/mL to definitively rule out environmental contamination in forensic contexts[3].
Self-Validating Experimental Protocol
To ensure trustworthiness and scientific integrity, the following protocol is designed as a self-validating system . Every step includes an internal quality control check to ensure that the resulting LOD and LOQ are mathematically sound and free from matrix interference.
Step 1: Matrix-Matched Calibration (Addressing Ion Suppression)
Causality: ESI is highly susceptible to matrix effects (ion suppression or enhancement) caused by endogenous salts and lipids in biological fluids. Preparing calibrators in a solvent will yield falsely optimistic LODs.
Action: Spike drug-free human urine with 5-MAPDB, 5-MAPB, and MDMA reference standards at concentrations ranging from 0.1 ng/mL to 500 ng/mL.
Validation Check: Add 50 ng/mL of a deuterated internal standard (e.g., MDMA-d5) to all samples. The IS area must remain consistent (±15%) across all concentration levels to prove matrix effects are normalized.
Step 2: Solid-Phase Extraction (SPE)
Causality: While "dilute-and-shoot" methods exist[3], they rapidly foul the MS source and elevate baseline noise. Mixed-mode cation exchange SPE removes neutral lipids, selectively retaining basic amines, which physically lowers the noise floor (N) in the S/N calculation.
Action:
Condition SPE cartridges with 2 mL methanol, followed by 2 mL deionized water.
Load 1 mL of buffered urine sample.
Wash with 0.1 M acetic acid and methanol to remove acidic/neutral interferences.
Elute with dichloromethane/isopropanol/ammonium hydroxide (78:20:2).
Evaporate under nitrogen and reconstitute in 100 µL of the mobile phase.
Step 3: Chromatographic Separation
Causality: 5-MAPDB and 5-MAPB are structural isomers. Baseline chromatographic resolution is mandatory to prevent cross-talk in the MS collision cell.
Action: Inject 3 µL onto a sub-2 µm C18 column (e.g., 100 x 2.1 mm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) over a 10.5-minute run time[1].
Step 4: Statistical Determination of LOD and LOQ
Action: Process the MRM chromatograms and calculate the Signal-to-Noise (S/N) ratio for the quantifying product ion (m/z 161.1 for 5-MAPDB).
Validation Thresholds:
LOD: The lowest concentration where the S/N ratio is ≥ 3 . This is a qualitative threshold indicating the analyte is reliably distinguishable from background noise.
LOQ: The lowest concentration where the S/N ratio is ≥ 10 , with a precision coefficient of variation (CV) ≤ 20% and an accuracy within ±20% of the nominal concentration.
Visualizations of Analytical Logic
Fig 1. Standardized LC-MS/MS sample preparation and analysis workflow for 5-MAPDB quantification.
Fig 2. Decision tree for establishing LOD and LOQ thresholds based on Signal-to-Noise (S/N) ratios.
References
Source: Taiwan Food and Drug Administration (fda.gov.tw)
Title: Method of Test for Synthetic Phenethylamines in Urine (1)
Title: methamphetamine methylenedioxymethamphetamine mdma: Topics by Science.
A Comprehensive Guide to the Proper Disposal of 5-MAPDB (hydrochloride) in a Laboratory Setting
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 5-MAPDB (hydrochloride). As a research chemical structurally rela...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 5-MAPDB (hydrochloride). As a research chemical structurally related to MDMA, 5-MAPDB is considered an analogue to a U.S. Drug Enforcement Administration (DEA) Schedule I controlled substance.[1][2][3] Consequently, its disposal is governed by a stringent regulatory framework that requires meticulous planning, execution, and documentation to prevent diversion and ensure environmental safety.
This guide is designed to provide a clear, scientifically grounded, and operationally sound methodology for managing 5-MAPDB (hydrochloride) waste, from initial segregation to final, documented destruction. The procedures outlined herein synthesize the requirements of the DEA for controlled substances and the Environmental Protection Agency (EPA) for hazardous chemical waste.
The Regulatory Landscape: DEA and EPA Compliance
The disposal of 5-MAPDB (hydrochloride) is subject to the overlapping jurisdictions of two primary federal agencies:
Drug Enforcement Administration (DEA): Because 5-MAPDB is treated as a Schedule I analogue, the DEA's primary concern is preventing the diversion of the substance for illicit use.[1] The core mandate is that the substance must be rendered "non-retrievable," meaning its physical or chemical state is permanently and irreversibly altered, making it unusable.[4] Traditional disposal methods like flushing or mixing with coffee grounds are explicitly forbidden.[4]
Environmental Protection Agency (EPA): As with most laboratory chemicals, the disposal of 5-MAPDB and any materials contaminated with it must adhere to the Resource Conservation and Recovery Act (RCRA).[5][6] This involves proper waste identification, segregation, containerization, and labeling as hazardous waste.[7]
Compliance is not optional. Failure to adhere to these regulations can lead to severe administrative, civil, or criminal penalties, including the loss of a researcher's DEA registration, which can be catastrophic for a research career.[8][9]
The cornerstone of any compliant disposal procedure for a controlled substance is the concept of non-retrievability . The chosen method must ensure that 5-MAPDB cannot be re-isolated or repurposed from the waste stream. This principle informs all subsequent procedural choices.
There are two primary, compliant pathways for the disposal of 5-MAPDB, which depend on the quantity and nature of the waste. The following diagram illustrates the decision-making process.
Caption: Workflow for on-site wasting of residual 5-MAPDB.
Assemble Materials & Personnel: Before handling the substance, ensure you have your deactivation agent, PPE, and all necessary logbooks. The destruction procedure requires a witness, who must be another individual authorized to handle controlled substances under the registrant's license.
[10]2. Perform Deactivation: Expel the remaining 5-MAPDB solution directly into the deactivation container. If dealing with a solid in a vial, add a solvent (e.g., water or ethanol, based on solubility)[3][11] to dissolve the residual material, and then transfer the solution into the deactivation agent. Shake the container vigorously to ensure the drug is fully adsorbed by the activated carbon.
Document Immediately: This step is self-validating and non-negotiable.
On the specific usage log for that vial or batch, record the amount wasted.
Both the individual performing the disposal and the witness must sign or initial the entry on the usage log.
[10] * Complete a DEA Form 41. [10]This form requires the drug name, strength, quantity destroyed, date, and method. Both individuals must sign this form.
Final Waste Stream: Once the deactivation container is full, it is managed as hazardous chemical waste according to your institution's EHS procedures and EPA guidelines. [5]It should never be disposed of in the regular trash.
Spill Management
In the event of a spill of recoverable 5-MAPDB (hydrochloride), the material does not constitute a "loss" but must be disposed of according to DEA requirements.
[8]
Secure the Area: Evacuate non-essential personnel. Prevent further spread of the spill.
Don PPE: Wear a lab coat, safety glasses, and double nitrile gloves.
Contain and Collect: Collect all recoverable material. If it is a solid, gently sweep it into a container. If it is a liquid, absorb it with a chemically inert material.
Document the Event: The circumstances of the spill and the amount of material recovered for disposal must be documented in your inventory records and signed by two witnesses.
[8]5. Dispose of Recovered Material: The recovered substance and all cleanup materials are now considered contaminated waste and must be disposed of. Depending on the quantity, this will be done via a reverse distributor or on-site deactivation, as detailed above.
If the spill is non-recoverable (e.g., a small amount is absorbed into a fixed surface and cannot be collected), it must still be documented in the inventory records with signatures from two witnesses explaining the circumstances.
[8]
Quantitative Data and Container Management Summary
The following tables summarize key operational data for handling 5-MAPDB waste.
Table 1: Disposal Method Selection
Waste Type
Quantity
Required Disposal Method
DEA Form
Expired/Unwanted Stock
Any recoverable amount
DEA-Registered Reverse Distributor
Form 222 (for transfer), Chain of Custody
Residual in Syringe/Vial
Non-recoverable trace amounts
On-Site Chemical Deactivation
Form 41 (for destruction)
| Recoverable Spill | Amount collected | Reverse Distributor or On-Site Deactivation | Form 41 (for destruction) |
Use chemically compatible containers (e.g., avoid metal for acidic solutions). [6]
Prevents container degradation and leaks.
Labeling
Label with "Hazardous Waste" and "5-MAPDB (hydrochloride)". [7]
Ensures proper identification and handling.
Closure
Keep containers securely closed except when adding waste. [5]
Prevents spills and release of vapors.
| Segregation | Store separately from incompatible chemicals (e.g., strong oxidizers). [5]| Prevents dangerous chemical reactions. |
By adhering to these rigorous, evidence-based procedures, researchers can ensure the safe, compliant, and ethically sound disposal of 5-MAPDB (hydrochloride), upholding their responsibilities to the scientific community, regulatory bodies, and public safety.
References
DEA Substances - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.). Retrieved from University of Wisconsin–Madison EHS website.
FAQ - Managing Controlled Substances in Research. (n.d.). Retrieved from institutional research compliance websites.
How to Ensure Safe Chemical Waste Disposal in Labor
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
5-MAPDB. (n.d.). Chemical Route.
Dispose of Controlled Substances. (2020, July 7). University of Michigan Research Ethics & Compliance.
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
Chemical Safety Data Sheet MSDS / SDS. (2023, May 19). ChemicalBook.
SAFETY DATA SHEET. (2025, October 29). Sigma-Aldrich.
The University of Arizona Handbook for the Use of DEA Controlled Substances in Research. (n.d.). The University of Arizona.
5-MAPDB. (n.d.). Pharma Source.
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. (n.d.). EPA.
Disposal of Controlled Substances. (n.d.). University of Maine Office of Research Compliance.
Controlled Substances Used in Research and Teaching. (n.d.). University of California Office of Ethics, Risk, and Compliance Services.
Use of Controlled Substances in Research Manual. (2025, September 23). Virginia Commonwealth University.
Song, Y., Manian, M., Fowler, W., Korey, A., & Banga, A. K. (2016).
Chemical Disposal Guidelines Department of Natural Sciences. (2025, July 1). UNT Dallas.
SAFETY DATA SHEET. (2026, January 5). Merck Millipore.
Safety Data Sheet. (2025, October 13). Cayman Chemical.
Researcher's Manual. (2022, June 16). DEA Diversion Control Division.
5-MAPDB. (n.d.). In Wikipedia.
5-MAPB. (n.d.). In Wikipedia.
5-MAPDB. (n.d.).
Use of Controlled Substances in Research and Scholarly Activities Program. (2024, April 17). West Virginia University Environmental Health & Safety.
Safety D
Song, Y., et al. (2016).
Drugs and the Mind. (2022, August 10). Chemistry LibreTexts.
Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. (n.d.).
5-MAPDB (hydrochloride). (2026, January 8).
Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe. (2017, February 15). PubMed.
Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. (n.d.). PMC.
Psychoactive Drugs-from Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. (2021, March 8).